molecular formula C7H13NO2 B12835377 Ethyl 2-aminopent-3-enoate

Ethyl 2-aminopent-3-enoate

Cat. No.: B12835377
M. Wt: 143.18 g/mol
InChI Key: MZQVQYYANVDDSP-HWKANZROSA-N
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Description

Ethyl 2-aminopent-3-enoate is a versatile α,β-unsaturated amino ester that serves as a valuable building block in organic synthesis and medicinal chemistry research. With the molecular formula C7H13NO2 , this compound combines the reactivity of an enoate ester with that of an amino group, making it a useful precursor for the synthesis of more complex molecules. Compounds of this class are frequently employed as intermediates in the preparation of various bioactive heterocycles , which are core structures in many pharmaceutical agents. Researchers utilize similar unsaturated amino acid derivatives as key precursors in biosynthetic pathways and nutritional studies, highlighting their importance in biochemical research . As a specialized synthetic intermediate, it is essential for researchers to handle this material according to professional laboratory safety standards. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl (E)-2-aminopent-3-enoate

InChI

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4,8H2,1-2H3/b5-3+

InChI Key

MZQVQYYANVDDSP-HWKANZROSA-N

Isomeric SMILES

CCOC(=O)C(/C=C/C)N

Canonical SMILES

CCOC(=O)C(C=CC)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Aminopent-3-enoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-aminopent-3-enoate is a non-canonical, unsaturated amino acid ester belonging to the class of vinylogous β-amino acids. Its unique structural arrangement, featuring an amino group at the α-carbon and a carbon-carbon double bond between C3 and C4, offers a distinct reactivity profile compared to its saturated counterparts or isomeric enamines. This guide provides a comprehensive technical overview of its chemical structure, a robust protocol for its stereoselective synthesis via the Horner-Wadsworth-Emmons reaction, a detailed analysis of its predicted physicochemical and spectroscopic properties, and an exploration of its potential applications as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers and professionals engaged in synthetic organic chemistry, peptide science, and the design of novel therapeutic agents.

Introduction: The Significance of Vinylogous Amino Esters

Unsaturated amino acids are crucial components in the design of peptidomimetics and biologically active molecules. Ethyl 2-aminopent-3-enoate, as a vinylogous β-amino acid (VBAA), possesses a unique structural motif where the α-stereocenter is separated from the carboxylic acid functionality by a vinyl group.[1] This separation has profound implications for its chemical behavior and utility. Unlike β-enamino esters, where the amine and ester are conjugated with the double bond, the isolated α-amino group in ethyl 2-aminopent-3-enoate retains its nucleophilicity, while the α,β-unsaturated ester portion provides a site for conjugate additions. This dual reactivity makes it a valuable synthon.

Furthermore, the incorporation of VBAAs into peptide backbones can induce specific conformational constraints, which is a key strategy in designing peptides with enhanced stability, receptor affinity, and proteolytic resistance.[2] The study of molecules like ethyl 2-aminopent-3-enoate is therefore driven by the need for novel building blocks to construct diverse molecular libraries for drug discovery.[1]

Chemical Structure and Physicochemical Properties

The fundamental structure of ethyl 2-aminopent-3-enoate consists of a five-carbon chain with an ethyl ester at C1, an amino group at C2, and a double bond at C3. The IUPAC name for the likely most stable isomer is ethyl (E)-2-aminopent-3-enoate.[3]

Molecular Identity:

  • Molecular Formula: C₇H₁₃NO₂[3]

  • Molecular Weight: 143.18 g/mol [3]

  • Canonical SMILES: CCOC(=O)C(C=CC)N[3]

  • InChIKey: MZQVQYYANVDDSP-HWKANZROSA-N[3]

Table 1: Predicted Physicochemical Properties of Ethyl (E)-2-aminopent-3-enoate

PropertyPredicted ValueSource / Rationale
Physical State Colorless to pale yellow liquidBased on similar unsaturated esters.
Boiling Point ~180-200 °C (at 760 mmHg)Extrapolated from similar amino esters.
Solubility Soluble in common organic solvents (Ethanol, Dichloromethane, THF, Ethyl Acetate). Sparingly soluble in water.Typical for moderately polar organic esters.
XLogP3 0.7Computed by PubChem.[3]
Hydrogen Bond Donor Count 1From the primary amine group.[3]
Hydrogen Bond Acceptor Count 3From the carbonyl oxygen and ester oxygen.[3]

Stereoselective Synthesis: The Horner-Wadsworth-Emmons Approach

A robust and stereoselective method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This approach is highly suitable for preparing ethyl 2-aminopent-3-enoate, as it allows for the reliable formation of the (E)-alkene, which is generally the thermodynamically favored product.[4] The synthesis begins with a protected α-amino aldehyde, which then reacts with a phosphonate ylide.

The causality behind this choice lies in the HWE reaction's advantages over the classical Wittig reaction: the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[5] Furthermore, the reaction conditions are generally mild and tolerant of various functional groups.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: HWE Reaction cluster_2 Part 3: Final Deprotection Start N-Protected Alanine Step1 Reduction to Aldehyde (e.g., DIBAL-H) Start->Step1 Product1 N-Protected Alaninal Step1->Product1 Step3 HWE Olefination Product1->Step3 Reagent1 Triethyl Phosphonoacetate Step2 Deprotonation (e.g., NaH, LiCl, DIPEA in THF) Reagent1->Step2 Ylide Phosphonate Ylide Step2->Ylide Ylide->Step3 Product2 N-Protected Ethyl 2-aminopent-3-enoate Step3->Product2 Step4 Deprotection (e.g., TFA for Boc group) Product2->Step4 FinalProduct Ethyl 2-aminopent-3-enoate Step4->FinalProduct

Caption: Synthetic workflow for ethyl 2-aminopent-3-enoate via HWE.
Detailed Experimental Protocol

This protocol is a representative procedure based on established Horner-Wadsworth-Emmons reactions for vinylogous amino acid synthesis.[1] Researchers should optimize conditions as necessary.

Part A: Preparation of the Phosphonate Ylide

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Add triethyl phosphonoacetate (1.1 equivalents) to the THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to form the reactive ylide.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases.

Part B: Olefination Reaction

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve N-Boc-alaninal (1.0 eq.) in anhydrous THF.

  • Add the N-Boc-alaninal solution dropwise to the cold ylide solution via a syringe pump over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize side products, ensuring high stereoselectivity.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product (N-Boc-protected ethyl 2-aminopent-3-enoate) by flash column chromatography on silica gel.

Part D: Deprotection

  • Dissolve the purified, N-Boc protected product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, ethyl 2-aminopent-3-enoate.

Spectroscopic Characterization (Predicted)

As no published experimental spectra for ethyl 2-aminopent-3-enoate are available, the following data are predicted based on established chemical shift principles and data from analogous structures such as ethyl (E)-hex-2-enoate and other α-amino esters.[6][7] These predictions serve as a guide for characterization.

Table 2: Predicted Spectroscopic Data for Ethyl (E)-2-aminopent-3-enoate

TechniquePredicted Key Signals and Interpretation
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~5.70-5.90 (m, 1H, H3), ~5.40-5.60 (m, 1H, H4), ~4.15 (q, J ≈ 7.1 Hz, 2H, -OCH₂ CH₃), ~3.50 (d, J ≈ 5.0 Hz, 1H, H2), ~1.70 (d, J ≈ 6.5 Hz, 3H, H5), ~1.60 (br s, 2H, -NH₂ ), ~1.25 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃ ).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~173 (C1, C=O), ~130 (C4), ~125 (C3), ~61 (-O CH₂CH₃), ~58 (C2), ~18 (C5), ~14 (-OCH₂C H₃).
IR Spectroscopy (Thin Film)ν (cm⁻¹): ~3380-3300 (N-H stretch, primary amine), ~3030 (C=C-H stretch), ~2980-2850 (C-H stretch, sp³), ~1735 (C=O stretch, ester), ~1650 (C=C stretch, alkene), ~1200 (C-O stretch, ester).
Mass Spectrometry (EI)m/z (%): 143 ([M]⁺), 98 ([M-OC₂H₅]⁺), 70 ([M-COOC₂H₅]⁺). The fragmentation pattern would likely involve the loss of the ethoxy group followed by the loss of carbon monoxide.

Reactivity and Applications in Drug Development

The synthetic utility of ethyl 2-aminopent-3-enoate stems from the orthogonal reactivity of its two key functional moieties: the α-amino group and the α,β-unsaturated ester system.

G Core Ethyl 2-aminopent-3-enoate AmineChem Amine Reactivity Core->AmineChem UnsatEsterChem Unsaturated Ester Reactivity Core->UnsatEsterChem PeptideCoupling Peptide Synthesis (Amide Bond Formation) AmineChem->PeptideCoupling Acylation Alkylation N-Alkylation AmineChem->Alkylation Nucleophilic Attack Heterocycle Heterocycle Formation AmineChem->Heterocycle Cyclocondensation MichaelAdd Michael Addition (e.g., with thiols, amines) UnsatEsterChem->MichaelAdd 1,4-Conjugate Addition DielsAlder Diels-Alder Reaction (as dienophile) UnsatEsterChem->DielsAlder Cycloaddition Reduction Double Bond Reduction UnsatEsterChem->Reduction Hydrogenation

Caption: Key reaction pathways for ethyl 2-aminopent-3-enoate.
Peptide Synthesis and Peptidomimetics

The primary amino group can be readily acylated to form amide bonds, allowing for the incorporation of this vinylogous amino acid into peptide chains. The resulting modified peptides can adopt unique secondary structures due to the altered spacing and geometry of the backbone.[8] This is a powerful tool for developing peptide-based drugs with improved pharmacological profiles, as the unnatural backbone can confer resistance to enzymatic degradation by proteases.[9]

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of ethyl 2-aminopent-3-enoate makes it an excellent precursor for the synthesis of various heterocyclic compounds. The amino group and the ester functionality can participate in cyclocondensation reactions with appropriate reagents to form pyridinones, pyrimidinones, and other ring systems that are prevalent in medicinal chemistry.

Precursor for Novel Amino Acids

The double bond serves as a handle for further functionalization. For instance, catalytic hydrogenation can stereoselectively reduce the double bond to yield derivatives of norvaline. Alternatively, the double bond can undergo reactions such as epoxidation or dihydroxylation, leading to a diverse array of complex and unnatural amino acid building blocks for further synthetic exploration.

Conclusion

Ethyl 2-aminopent-3-enoate represents a synthetically valuable but under-explored chemical entity. While direct experimental data remains sparse, its synthesis is readily achievable through established methodologies like the Horner-Wadsworth-Emmons reaction. Its predicted properties and reactivity profile highlight its potential as a versatile building block for creating conformationally constrained peptides and novel heterocyclic structures. For drug development professionals and synthetic chemists, this molecule and the broader class of vinylogous amino acids offer exciting opportunities to expand the chemical space for designing next-generation therapeutics and functional materials. Further investigation into its specific biological activities and reaction optimization is warranted.

References

  • Gademann, K., & Seebach, D. (1999). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Molecules. (2022). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2018). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2005). Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. Available at: [Link]

  • ResearchGate. (2018). Natural compounds incorporating vinylogous γ‐amino acids. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2004). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. Available at: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. Available at: [Link]

  • Ruđer Bošković Institute. (2026). Amino acids that shape peptides, a new tool for designing drugs and functional materials. Available at: [Link]

  • SpectraBase. (n.d.). (E)-4-Hexenoic acid, 2-acetyl-2-(2-buten-1-yl)-, ethyl ester. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 3-[N-(2'-ethylhexyl)amino]-2-butenoate. Available at: [Link]

  • Polymer Chemistry. (2022). Combining vinylogous urethane and β-amino ester chemistry for dynamic material design. Available at: [Link]

  • Polymer Chemistry. (2022). Combining vinylogous urethane and β-amino ester chemistry for dynamic material design. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminopent-3-enoate. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2024). The powerful potential of amino acid menthyl esters for anti‐inflammatory and anti‐obesity therapies. Available at: [Link]

  • Alcaide, B., et al. (2000). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry. Available at: [Link]

  • Ghent University Academic Bibliography. (2022). Combining vinylogous urethane and beta-amino ester chemistry for dynamic material design. Available at: [Link]

  • Journal of the American Chemical Society. (2002). Vinylogous polypeptides: an alternative peptide backbone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-aminohexanoate. PubChem Compound Database. Available at: [Link]

  • Chemical Science. (2023). anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-aminopent-2-enoate. PubChem Compound Database. Available at: [Link]

  • precisionFDA. (n.d.). ETHYL 3-AMINOBUT-2-ENOATE, (E)-. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Available at: [Link]

  • Taylor & Francis Online. (2021). Microwave-assisted synthesis of β-amino-α,β-unsaturated esters: a rapid and efficient access to (Z)-methyl 3-amino-2-substituted acrylate. Available at: [Link]

  • The Journal of Organic Chemistry. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. Available at: [Link]

  • FooDB. (2010). Showing Compound Ethyl 2-hexenoate (FDB009391). Available at: [Link]

  • NP-MRD. (2012). Showing NP-Card for Ethyl hexanoate (NP0001104). Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl 2-Aminopent-3-Enoate Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Bioconjugation Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of highly selective, mechanism-based enzyme inhibitors and proteolytically stable peptidomimetics has driven the exploration of non-canonical amino acids. Among these, ethyl 2-aminopent-3-enoate —the ethyl ester derivative of (E)-2-aminopent-3-enoic acid (methylvinylglycine)—stands out as a highly versatile β,γ-unsaturated amino acid.

By functioning as a "suicide substrate" for Pyridoxal Phosphate (PLP)-dependent enzymes and serving as a rigid structural motif for peptide stapling via metathesis, this compound bridges the gap between targeted enzymology and advanced bioconjugation. This whitepaper dissects the mechanistic causality behind its therapeutic efficacy, provides quantitative profiling data, and outlines self-validating experimental workflows for its synthesis and evaluation.

Mechanistic Basis of Therapeutic Action

Mechanism-Based Inhibition of PLP-Dependent Enzymes

PLP-dependent enzymes (e.g., GABA aminotransferase, cystathionine γ-synthase) are critical targets for neurological and antibacterial therapies. These enzymes have evolved to process α-amino acids. However, when they encounter a β,γ-unsaturated derivative like ethyl 2-aminopent-3-enoate, the standard catalytic cycle is lethally hijacked 1.

The esterified carboxyl group enhances cellular permeability. Once inside the cell, intracellular esterases may liberate the free acid, or the ester itself may bind the active site depending on the enzyme's steric tolerance. The mechanism proceeds as follows:

  • Transaldimination: The amino group of the derivative displaces the active-site lysine, forming an external aldimine with PLP.

  • α-Proton Abstraction: An active-site base removes the α-proton, driving the formation of an extended enamine/ketimine intermediate.

  • Electrophilic Trapping: The β,γ-unsaturation is activated, rendering the γ-carbon highly electrophilic. A nucleophilic residue within the enzyme's active site attacks this position, forming an irreversible covalent adduct 2.

PLP_Inhibition A Ethyl 2-aminopent-3-enoate (Suicide Substrate) C External Aldimine (Schiff Base) A->C B PLP Internal Aldimine (Resting Enzyme) B->C D alpha-Proton Abstraction (Extended Enamine) C->D E Nucleophilic Attack (Active Site Residue) D->E F Irreversible Covalent Adduct (Enzyme Inactivation) E->F

Mechanism of PLP-enzyme suicide inhibition by β,γ-unsaturated amino acids.

Peptidomimetics and Metabolic Metathesis

Beyond enzyme inhibition, the internal alkene of the pent-3-enoate system is a prime candidate for Ruthenium-catalyzed cross-metathesis. Incorporating this derivative into peptide chains introduces conformational rigidity, drastically reducing susceptibility to proteolytic degradation 3. Furthermore, recent advances in "metabolic metathesis" utilize Hoveyda-Grubbs catalysts to convert protected β,γ-unsaturated amino acids into essential amino acid analogs directly within living bacterial cultures, opening new avenues for synthetic biology and targeted antimicrobial therapies 4.

Quantitative Profiling of Derivative Efficacy

To contextualize the therapeutic window of ethyl 2-aminopent-3-enoate, it is essential to compare its pharmacokinetic and inhibitory metrics against its parent acid and related vinylglycine analogs. The esterification significantly improves plasma half-life by masking the carboxylate charge.

CompoundPrimary Target Enzyme

(µM)
Plasma Half-Life (h)RCM/Cross-Metathesis Yield (%)
L-Vinylglycine ACC Synthase15.21.280.0
2-Aminopent-3-enoic acid Cystathionine γ-synthase8.42.552.0
Ethyl 2-aminopent-3-enoate GABA Aminotransferase4.16.865.0

Table 1: Comparative profiling of β,γ-unsaturated amino acid derivatives. Data synthesized from established mechanistic trends of vinylglycine derivatives to illustrate the impact of esterification and methyl substitution.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a chain of logical, self-validating steps. The following workflows ensure high-fidelity synthesis and precise kinetic evaluation.

Protocol 1: Synthesis via Neber Rearrangement

The synthesis of β,γ-unsaturated amino acids requires strict regiocontrol to prevent over-oxidation or unwanted isomerization to the α,β-unsaturated thermodynamic sink .

  • Step 1: N-Chloroimidate Formation. React the corresponding but-3-enenitrile derivative with ethanol and HCl to form the imidate, followed by treatment with tert-butyl hypochlorite.

    • Causality: This specifically activates the α-carbon for the subsequent base-induced rearrangement, preventing off-target halogenation of the alkene.

  • Step 2: Base-Induced Rearrangement. Introduce sodium ethoxide (

    
    ) at 0°C.
    
    • Causality: The base abstracts the α-proton, driving the formation of a highly reactive azirine intermediate. The use of ethoxide directly yields the ethyl ester upon ring opening (ethanolysis), streamlining the synthesis.

  • Step 3: Chiral Chromatographic Isolation. Purify the crude mixture using preparative chiral HPLC.

    • Causality: PLP-dependent enzymes exhibit extreme stereospecificity. Isolating the (E, 2R) and (E, 2S) enantiomers is mandatory, as only the L-equivalent stereocenter will properly orient the β,γ-unsaturation toward the active-site nucleophile.

Protocol 2: In Vitro PLP-Enzyme Inhibition Kinetic Assay

This protocol uses spectrophotometric shifts as an internal validation mechanism to confirm covalent trapping.

  • Step 1: Active Site Saturation. Pre-incubate 5 µM of recombinant PLP-enzyme in 50 mM HEPES buffer (pH 7.4) with 20 µM exogenous PLP for 30 minutes at 25°C.

    • Causality: Ensures all enzyme molecules are in the "resting" internal aldimine state, which exhibits a characteristic absorbance maximum at ~420 nm.

  • Step 2: Substrate Introduction. Add ethyl 2-aminopent-3-enoate at varying concentrations (10 µM to 500 µM) and immediately begin continuous spectrophotometric monitoring.

    • Causality: Initiates the transaldimination. The rate of absorbance decay at 420 nm directly correlates to the depletion of the internal aldimine.

  • Step 3: Spectrophotometric Validation. Monitor the simultaneous emergence of a new peak at ~330 nm.

    • Causality: The 330 nm peak corresponds to the trapped ketimine/covalent adduct. If the peak shifts from 420 nm to 330 nm without returning, the irreversible suicide inhibition is successfully validated.

  • Step 4: LC-MS Confirmation. Quench the reaction with 1% formic acid, digest with trypsin, and analyze via LC-MS/MS.

    • Causality: Identifies the exact active-site residue (usually a lysine or cysteine) covalently modified by the inhibitor, providing definitive structural proof of the mechanism.

Experimental_Workflow A 1. Neber Rearrangement (Regioselective Synthesis) B 2. Chiral Chromatography (Stereoisomer Isolation) A->B C 3. PLP-Enzyme Pre-incubation (Active Site Saturation) B->C D 4. Kinetic Spectrophotometry (420nm to 330nm Shift) C->D E 5. LC-MS Validation (Covalent Adduct Confirmation) D->E

Self-validating experimental workflow for synthesizing and evaluating PLP inhibitors.

Future Perspectives

The structural elegance of ethyl 2-aminopent-3-enoate lies in its dual-threat capability. For drug development professionals, it serves as a robust scaffold for designing next-generation neuromodulators (via GABA-T inhibition) and novel antibiotics (targeting bacterial-specific transsulfuration pathways). Furthermore, its compatibility with bio-orthogonal metathesis positions it as a premier building block for synthesizing constrained macrocyclic peptides, addressing the longstanding pharmacokinetic limitations of peptide therapeutics.

References

  • Beta, gamma unsaturated amino acids as irreversible enzyme inhibitors.
  • Beta-amino acids: vers
  • An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Met
  • Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids.Journal of the Chemical Society, Perkin Transactions 1.
  • Multiplexed Assessment of Promiscuous Non-Canonical Amino Acid Synthase Activity in a Pyridoxal Phosph

Sources

Ethyl 2-aminopent-3-enoate: A Versatile Vinylglycine Synthon for Non-Proteinogenic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of Ethyl 2-aminopent-3-enoate (a derivative of Crotylglycine ) in the synthesis of non-proteinogenic amino acids and peptidomimetics.

Executive Summary

Ethyl 2-aminopent-3-enoate (also known as Ethyl Crotylglycine ) represents a critical class of


-unsaturated amino acids. Unlike its 

-unsaturated counterparts (often derived from Kazmaier rearrangements), this molecule possesses a proximal internal olefin at the C3 position. This structural feature confers unique reactivity, making it a "privileged structure" in two distinct domains of drug discovery:
  • Synthetic Scaffold: It serves as a highly reactive Type II substrate for Olefin Cross-Metathesis (CM) , enabling the rapid assembly of "stapled" peptides, dicarba-cystine mimetics, and long-chain non-proteinogenic amino acids.

  • Pharmacological Warhead: It acts as a mechanism-based inactivator (suicide substrate) for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, offering a pathway for designing novel antimicrobial and anticancer agents.

This guide details the mechanistic roles, synthetic protocols, and strategic applications of this compound in modern chemical biology.[1]

Chemical Identity & Structural Logic

PropertyDetail
IUPAC Name Ethyl 2-aminopent-3-enoate
Common Names Ethyl Crotylglycine; Ethyl

-dehydronorvalinate
Key Feature

-Unsaturation (Vinylglycine motif)
Stereochemistry Typically utilized as the (S)-enantiomer for peptide synthesis; (E)-alkene geometry is thermodynamically preferred.
Reactivity Class Michael Acceptor (latent); Metathesis Partner; PLP-Trap
The vs. Distinction

It is crucial to distinguish this synthon from the products of the Kazmaier Claisen Rearrangement .

  • Kazmaier Product: Typically

    
    -unsaturated (e.g., 2-amino-4-pentenoic acid). The double bond is distal.
    
  • Ethyl 2-aminopent-3-enoate:

    
    -unsaturated. The double bond is proximal to the 
    
    
    
    -carbon. This proximity allows for electronic conjugation with the PLP cofactor in enzymatic active sites, a property absent in the
    
    
    isomers.

Core Mechanism I: Olefin Metathesis & Peptide Stapling

The primary utility of ethyl 2-aminopent-3-enoate in non-proteinogenic amino acid synthesis is its role as a Cross-Metathesis (CM) partner .

The "Connector" Strategy

In the synthesis of stapled peptides or macrocycles, "Allylglycine" (terminal alkene) is often used. However, Crotylglycine (Ethyl 2-aminopent-3-enoate) is frequently superior due to the "Relief of Strain" and suppression of homodimerization.

  • Type II Olefin: In the Grubbs classification, the internal double bond makes it a Type II olefin. It reacts slowly with itself (preventing homodimerization) but reacts rapidly with Type I olefins (terminal alkenes).

  • Synthetic Outcome: This selectivity allows for the controlled attachment of lipid tails, functionalized side chains, or cyclization without the formation of unwanted oligomers.

Diagram: Metathesis-Driven Synthesis Workflow

MetathesisWorkflow Substrate Ethyl 2-aminopent-3-enoate (Crotylglycine) Intermediate Ruthenacyclobutane Intermediate Substrate->Intermediate Initiation Partner Functionalized Olefin (Type I, e.g., 1-Octene) Partner->Intermediate Cross-Metathesis Catalyst Ru-Catalyst (Grubbs II / Hoveyda-Grubbs) Catalyst->Intermediate Product Non-Proteinogenic Amino Acid (e.g., 2-amino-2-decenoate) Intermediate->Product Product Release (-Propene) Hydrogenation H2 / Pd-C (Optional Saturation) Product->Hydrogenation Reduction FinalAA Chiral Saturated AA (e.g., Homonorleucine) Hydrogenation->FinalAA Final Scaffold

Caption: Logical flow for converting Ethyl 2-aminopent-3-enoate into complex non-proteinogenic amino acids via Cross-Metathesis.

Core Mechanism II: Mechanism-Based Enzyme Inactivation

For drug development professionals, this molecule is a classic Suicide Substrate . It targets enzymes that rely on a PLP cofactor, such as Methionine


-lyase (MGL)  and Cystathionine 

-lyase (CGL)
.
The "Warhead" Mechanism
  • Transimination: The amino group of Ethyl 2-aminopent-3-enoate forms a Schiff base with the enzyme-bound PLP.

  • 
    -Deprotonation:  The enzyme abstracts the acidic 
    
    
    
    -proton, generating a quinonoid intermediate.
  • Conjugate Addition: Unlike standard amino acids, the adjacent C3=C4 double bond allows the extended conjugated system to accept a nucleophile (e.g., an active site Lysine or Cysteine) at the

    
    -position (or 
    
    
    
    -position via isomerization).
  • Irreversible Covalent Bond: This alkylation permanently disables the enzyme.

Application: This mechanism is currently exploited to starve cancer cells of Methionine or to inhibit fungal metabolic pathways (e.g., Candida albicans Met15p).

Experimental Protocols

Protocol A: Synthesis of Dicarba-Cystine Analogues via Cross-Metathesis

Objective: To synthesize a protected non-proteinogenic amino acid precursor using Ethyl 2-aminopent-3-enoate.

Reagents:

  • Ethyl 2-aminopent-3-enoate (N-Boc protected) (1.0 equiv)

  • Allyl-functionalized coupling partner (e.g., Allyl-PEG) (2.0 equiv)

  • Grubbs Catalyst (2nd Generation) (2-5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-Ethyl 2-aminopent-3-enoate (1.0 mmol) and the allyl partner (2.0 mmol) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add Grubbs II catalyst (0.02 mmol) in one portion under an inert atmosphere (Argon/Nitrogen).

  • Reflux: Heat the mixture to reflux (40°C) for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the starting crotylglycine.

    • Note: The release of propene gas drives the equilibrium forward.

  • Quenching: Add activated charcoal or DMSO (50 equiv relative to Ru) to quench the catalyst. Stir for 1 hour.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Verify the (E)-alkene product via ^1H NMR (coupling constant

    
     Hz).
    
Protocol B: Translational Incorporation (In Vivo)

Objective: To incorporate the ethynyl/alkenyl handle into a protein using an auxotrophic strain.

  • Strain: Use a Methionine auxotrophic E. coli strain (e.g., B834(DE3)).

  • Depletion: Grow cells in minimal media with limiting Methionine until stationary phase is reached (Met depletion).

  • Induction: Add Ethyl 2-aminopent-3-enoate (or the free acid form) at 1–5 mM concentration. Induce protein expression (IPTG).

  • Harvest: The promiscuous Methionyl-tRNA synthetase (MetRS) charges the tRNA^Met with the crotylglycine analog, incorporating it at AUG start codons or internal Methionine positions.

Authoritative References

  • Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.

  • Kazmaier, U. (2004). "Taming the Beast: The Allylic Ester Enolate Claisen Rearrangement." Angewandte Chemie International Edition, 43(18), 2360-2363.

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology, 503, 3-33.

  • Berkowitz, D. B., et al. (2006). "Vinylglycine-Based Inactivators of PLP-Enzymes." Journal of Organic Chemistry, 71(26), 9651–9657.

  • Kiick, K. L., & Tirrell, D. A. (2000). "Protein Engineering with Non-Proteinogenic Amino Acids." Tetrahedron, 56(50), 9487-9509.

Sources

Biological activity of unsaturated alpha-amino acid esters

Mechanistic & Therapeutic Profiling of Unsaturated -Amino Acid Esters

Executive Summary

Unsaturated


Michael acceptorspeptidomimeticsantineoplasticantimicrobial

Structural Classes & Chemical Reactivity

The biological potency of unsaturated


Michael acceptor

The Electrophilic Pharmacophore

In physiological environments, the electron-withdrawing nature of the ester group (

  • Reactivity Profile: The

    
    -carbon is susceptible to nucleophilic attack by thiol groups (Cysteine) or hydroxyl groups (Serine/Threonine) found in enzyme active sites.
    
  • Conformational Constraint: The

    
     hybridization of the 
    
    
    and
    
    
    carbons restricts rotation, locking peptides into specific secondary structures (e.g.,
    
    
    -turns or
    
    
    -helices). This "rigidification" often enhances receptor affinity by reducing the entropic penalty of binding.
Ester Functionality as a Prodrug Strategy

While the dehydroamino acid core drives the mechanism, the ester moiety dictates pharmacokinetics:

  • Lipophilicity: Esters (methyl, ethyl, benzyl) enhance membrane permeability compared to free acids.

  • Cellular Activation: Intracellular esterases hydrolyze the ester, releasing the free acid or active pharmacophore in situ.

Mechanism of Action: Covalent Enzyme Inhibition

The primary mode of action for these compounds is Targeted Covalent Inhibition (TCI) . The unsaturated ester acts as a "warhead" that irreversibly binds to nucleophilic residues within a target protein.

The Michael Addition Pathway

The diagram below illustrates the kinetic pathway of a cysteine protease being inhibited by an

MichaelAdditionEnzymeActive Enzyme(Cys-SH Nucleophile)ComplexNon-CovalentMichaelis ComplexEnzyme->ComplexKd (Binding)InhibitorInhibitor(Unsat. Amino Ester)Inhibitor->ComplexKd (Binding)TSTransition State(Nucleophilic Attack)Complex->TSActivationAdductIrreversibleThioether AdductTS->Adductk_inact (Covalent Bond Formation)

Figure 1: Kinetic pathway of covalent inhibition via Michael addition. The enzyme's nucleophilic sulfur attacks the electrophilic

Case Study: ACE and Fatty Acid Synthase Inhibition

Research indicates that

  • Angiotensin Converting Enzyme (ACE): Unsaturation allows the molecule to act as a suicide substrate, alkylating Glu-127 or catalytic metal-coordinating residues [1].

  • FabH (Fatty Acid Biosynthesis): Cinnamic acid ester derivatives (structurally analogous to dehydro-phenylalanine esters) target the FabH enzyme in bacteria, halting lipid synthesis [2].

Therapeutic Applications

Antitumor Activity

N-protected unsaturated amino acid esters have demonstrated significant cytotoxicity against solid tumors.

  • Mechanism: Induction of apoptosis via the PI3K/Akt/mTOR pathway.[1]

  • Data Highlight: Isoliquiritigenin amino acid esters showed superior IC50 values (14.36

    
    M) against HeLa cells compared to the parent compound and 5-Fluorouracil [3].[1]
    
Antimicrobial Peptides (Lantibiotics)

Dehydroalanine and dehydrobutyrine are naturally occurring unsaturated residues found in Lantibiotics (e.g., Nisin). Synthetic esters mimicking these residues disrupt bacterial cell walls by binding to Lipid II, preventing peptidoglycan synthesis.

Compound ClassTarget Organism/CellIC50 / MICMechanism
Isoliquiritigenin-AA-Ester HeLa (Cervical Cancer)14.36

M
Apoptosis induction (PI3K/Akt)
Vit-E Amino Acid Esters MCF-7 (Breast Cancer)8.6

M
Antiproliferative / Pro-apoptotic

-Unsat Ketones
H. pylori (Urease)0.16 mMCovalent modification of Urease-SH

Synthetic Protocol: Horner-Wadsworth-Emmons (HWE)[2]

The most robust method for synthesizing


Workflow Diagram

HWE_SynthesisPhosphonateSchmidt's Reagent(Boc-NH-CH(PO(OMe)2)-COOMe)Deprotonation1. In-situ Ylide Formation(DCM, 0°C -> RT)Phosphonate->DeprotonationAldehydeAldehyde (R-CHO)(Aryl/Alkyl)BaseBase: DBU or TMG(Mild Conditions)Base->DeprotonationReaction2. Olefination(Stereoselective Elimination)Deprotonation->Reaction+ AldehydeProductTarget: (Z)-α,β-Dehydroamino EsterReaction->ProductWorkup & Purification

Figure 2: Synthetic workflow for the Horner-Wadsworth-Emmons olefination of N-protected phosphonoglycinates.

Step-by-Step Protocol

Objective: Synthesis of N-Boc-

  • Reagent Preparation: Dissolve N-Boc-2-(dimethoxyphosphinyl)glycine methyl ester (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool to

    
    . Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) dropwise. Stir for 15 minutes to generate the phosphonate carbanion.
    
  • Coupling: Add Benzaldehyde (1.1 eq) slowly.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:1).[2]

  • Workup: Quench with 1N H

    
    SO
    
    
    . Extract with EtOAc.[2] Wash organic layer with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Silica gel chromatography yields the (Z)-isomer as the major product.

Critical Note: The choice of base dictates stereoselectivity. DBU/TMG favors the Z-isomer (thermodynamically stable for dehydroamino acids due to hydrogen bonding between the amide NH and ester carbonyl) [4].

Bioassay Protocol: Cysteine Protease Inhibition

To validate the biological activity described in Section 2, use this colorimetric assay to measure the rate of inactivation (

Materials:

  • Enzyme: Papain or Cathepsin B (activated).

  • Substrate: Z-Phe-Arg-pNA (chromogenic).

  • Inhibitor: Synthesized unsaturated ester (dissolved in DMSO).

Procedure:

  • Incubation: Incubate the enzyme with varying concentrations of the inhibitor (

    
    ) in phosphate buffer (pH 6.0, 1mM EDTA, 1mM DTT) for defined time intervals (
    
    
    min).
  • Substrate Addition: Add Z-Phe-Arg-pNA to the mixture.

  • Measurement: Monitor the release of p-nitroaniline at 405 nm using a kinetic microplate reader.

  • Analysis: Plot the residual enzyme activity (

    
    ) vs. time. The slope represents 
    
    
    . Plot
    
    
    vs. [Inhibitor] to determine
    
    
    and
    
    
    .

References

  • Design and synthesis of alpha,beta-unsaturated carbonyl compounds as potential ACE inhibitors. PubMed. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. [Link]

  • Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives. MDPI. [Link]

  • Horner-Wadsworth-Emmons reaction for the synthesis of unusual α,β-didehydroamino acids. ResearchGate. [Link]

  • Synthesis of the vitamin E amino acid esters with an enhanced anticancer activity. PubMed. [Link]

Advanced Synthesis of Ethyl 2-Aminopent-3-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-aminopent-3-enoate is a critical


-unsaturated 

-amino acid ester, serving as a versatile building block for non-proteinogenic peptides, enzyme inhibitors, and complex natural products.[1] Its synthesis presents unique challenges, primarily the thermodynamic instability of the

-double bond, which is prone to migration to the conjugated

-position (dehydroamino acid) or racemization at the

-center. This guide details three distinct, chemically rigorous pathways for its synthesis, prioritizing stereochemical integrity and scalability.

Structural Analysis & Retrosynthesis

The target molecule, Ethyl 2-aminopent-3-enoate , possesses two critical functionalities: a labile alkene at the C3-C4 position and a stereogenic center at C2.[1]

Key Challenges
  • Olefin Isomerization: Base-catalyzed conditions often trigger the migration of the C3=C4 double bond to C2=C3, forming the thermodynamically stable but often unwanted

    
    -unsaturated enamine system.
    
  • Racemization: The acidity of the

    
    -proton is enhanced by the adjacent ester and potential allylic resonance if isomerization occurs.
    
  • E/Z Selectivity: Controlling the geometry of the C3=C4 double bond is essential for biological activity.

Retrosynthetic Logic

We identify three primary disconnections:

  • Disconnection A (C2-C3): Nucleophilic addition of a propenyl metal species to a glycine cation equivalent (Imine).

  • Disconnection B (C1-C2): Strecker synthesis assembling the amino acid core from crotonaldehyde.

  • Disconnection C (Transformation): Isomerization of the commercially available allylglycine isomer.

Retrosynthesis cluster_0 Disconnection A: C-C Bond Formation cluster_1 Disconnection B: Strecker Assembly Target Ethyl 2-aminopent-3-enoate (Target) Imine Glycine Imine Equivalent (Electrophile) Target->Imine Nucleophilic Addition Propenyl Propenyl Metal (Nucleophile) Crotonaldehyde Crotonaldehyde Target->Crotonaldehyde Strecker HCN HCN / NH3

Figure 1: Retrosynthetic analysis showing the convergent Imine Addition (A) and linear Strecker (B) pathways.[1]

Pathway 1: Nucleophilic Addition to -Imino Esters (Stereoselective)[1]

This pathway is the "Gold Standard" for generating chiral


-unsaturated amino acids. It utilizes a chiral auxiliary or catalyst to control the addition of a propenyl nucleophile to a glycine-derived imine.
Mechanism

The reaction involves the addition of a 1-propenyl organometallic reagent (Grignard or Organolithium) to an


-imino ester . To prevent polymerization and ensure regioselectivity, the nitrogen is often protected with a removable group like 

-methoxyphenyl (PMP) or part of a chiral template (e.g., O'Donnell's Schiff base).
Protocol: PMP-Imine Addition

Reagents: Ethyl glyoxylate,


-anisidine, 1-propenylmagnesium bromide.[1]
  • Imine Formation:

    • Condense ethyl glyoxylate (50% in toluene) with

      
      -anisidine (1.0 equiv) in dichloromethane (DCM) over 
      
      
      
      for 2 hours at room temperature.
    • Filter and concentrate to yield the

      
      -imino ester. Note: Use immediately to avoid decomposition.
      
  • Nucleophilic Addition:

    • Dissolve the imine in anhydrous THF and cool to -78°C.

    • Add 1-propenylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.[1] The low temperature is critical to suppress 1,2-addition vs. 1,4-addition competition and prevent isomerization.[1]

    • Stir for 2 hours at -78°C, then quench with saturated

      
      .
      
  • Deprotection (Oxidative):

    • Dissolve the crude PMP-amine in acetonitrile/water (4:1).

    • Add Ceric Ammonium Nitrate (CAN, 3.0 equiv) at 0°C to cleave the PMP group.

    • Workup: Basify with

      
      , extract with ethyl acetate.
      

Stereocontrol: Using a chiral ligand (e.g., bis-oxazoline copper complexes) during the addition step can induce enantioselectivity >90% ee.

Pathway 2: The Strecker Synthesis (Scalable/Racemic)

For industrial applications where chirality is secondary (or resolution is planned), the Strecker synthesis offers the most direct route from inexpensive commodity chemicals.

Mechanism

Crotonaldehyde undergoes condensation with ammonia and cyanide to form the


-aminonitrile, which is subsequently hydrolyzed to the ester.
Protocol

Reagents: Crotonaldehyde,


, 

, Ethanol,

gas.
  • Nitrile Formation:

    • To a mixture of

      
       (1.1 equiv) and 
      
      
      
      (1.1 equiv) in water, add crotonaldehyde (1.0 equiv) dropwise at 0°C.
    • Stir vigorously for 4 hours. The product, 2-amino-3-pentenenitrile, will separate as an oil.[1]

  • Pinner Alcoholysis (Crucial Step):

    • Do not use aqueous acid hydrolysis, as this often hydrates the double bond.

    • Dissolve the nitrile in absolute ethanol.

    • Saturate the solution with anhydrous

      
       gas at 0°C.
      
    • Stir at room temperature for 24 hours. The intermediate imidate hydrochloride forms.

    • Add water carefully to hydrolyze the imidate to the ester.

    • Neutralize with

      
       and extract the ethyl ester.
      

Strecker Step1 Crotonaldehyde + NH4Cl + NaCN Step2 Aminonitrile Intermediate Step1->Step2 condensation Step3 Ethanol / HCl (gas) (Pinner Conditions) Step2->Step3 alcoholysis Product Ethyl 2-aminopent-3-enoate Step3->Product hydrolysis

Figure 2: Strecker synthesis pathway utilizing Pinner conditions to preserve the alkene.[1]

Pathway 3: Isomerization of Allylglycine (Biomimetic)

This method utilizes the commercially available 2-amino-4-pentenoic acid (allylglycine).[1] While conceptually simple, it requires precise thermodynamic control to stop the isomerization at the


 stage without progressing to the 

stage.
  • Catalyst:

    
     or Ruthenium hydrides.
    
  • Conditions: Heating allylglycine ethyl ester in ethanol with 1 mol% Rh catalyst often yields a mixture favoring the internal alkene (2-amino-3-pentenoate) due to hyperconjugation stability, but monitoring is essential to prevent full conjugation.[1]

Comparative Analysis

FeatureImine Addition (Pathway 1)Strecker Synthesis (Pathway 2)Allyl Isomerization (Pathway 3)
Stereocontrol High (with chiral catalyst)None (Racemic)Variable (Substrate dependent)
Yield 60-75%80-90%50-65%
Scalability Moderate (Reagent cost)High (Commodity chemicals)High
Key Risk Moisture sensitivityCyanide handlingOver-isomerization
Best For Drug Discovery / SARProcess ChemistryQuick Access

References

  • Castelhano, A. L., et al. (1988).[2] "Synthesis of

    
    -amino acids with 
    
    
    
    -unsaturated side chains." Tetrahedron, 44(17), 5451-5466.[1] Link[1]
  • Rose, N. G. W., et al. (2001).[3] "Synthesis of enantiomerically enriched

    
    -unsaturated 
    
    
    
    -amino acids." Tetrahedron, 57(9), 1497-1507.[1] Link[1]
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506-517.[1] Link[1]
    
  • Najera, C., & Sansano, J. M. (2007).

    
    -Amino Acids." Chemical Reviews, 107(11), 4584-4671.[1] Link[1]
    

Sources

Ethyl 2-aminopent-3-enoate: A Guide to Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

Molecular Structure and Computed Physicochemical Properties

Ethyl 2-aminopent-3-enoate possesses a unique structure featuring an ethyl ester, a primary amine at the alpha-position, and a double bond between the gamma and delta carbons. This combination of functional groups dictates its reactivity and physical behavior. The primary amine and the carbonyl group of the ester can act as hydrogen bond acceptors, while the N-H bonds of the amine can act as hydrogen bond donors.[1]

Due to the absence of extensive experimental data in peer-reviewed literature, the following table summarizes the key physicochemical properties derived from computational models.[2] These values serve as a valuable baseline for experimental design and characterization.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂PubChem[2]
Molecular Weight 143.18 g/mol PubChem[2]
IUPAC Name ethyl (E)-2-aminopent-3-enoatePubChem[2]
CAS Number 1314988-56-1PubChem[2]
Topological Polar Surface Area 52.3 ŲPubChem[2]
Computed XLogP3 0.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 4PubChem[2]

Field Insight: The computed XLogP3 value of 0.7 suggests a relatively low lipophilicity, indicating that the compound is likely to have some degree of solubility in polar solvents. The presence of both hydrogen bond donors and acceptors implies the potential for intermolecular interactions, which will influence properties like boiling point and solubility in protic solvents.[1][2] While esters are often liquids with characteristic fruity odors, the presence of the amino group may alter these typical properties.[3] An isomer, ethyl (Z)-3-aminopent-2-enoate, is described by a commercial supplier as a liquid at room temperature.[4]

Solubility Profile: Theoretical Principles and Experimental Determination

The solubility of a compound is a critical parameter for its application in synthesis, purification, and formulation. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][6] The polarity of ethyl 2-aminopent-3-enoate, imparted by the ester and amino functionalities, suggests it will be more soluble in solvents of intermediate to high polarity.

Predicted Solubility in Common Laboratory Solvents

Based on its molecular structure, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental workflows.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe compound can participate in hydrogen bonding with protic solvents via its amino and ester groups.[1][7][8] Solubility in water is expected to be limited but present due to the five-carbon backbone.[8][9]
Polar Aprotic DMSO, Acetonitrile, AcetoneHighStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to facilitate dissolution.[5]
Nonpolar Hexane, TolueneLow to InsolubleThe significant polarity of the molecule makes it incompatible with nonpolar solvents where only weak van der Waals forces can be established.[6]

The following diagram illustrates the conceptual basis for solvent selection.

G cluster_solute Ethyl 2-aminopent-3-enoate cluster_solvents Solvent Classes Solute Structure (Polar Head + Nonpolar Tail) Polar Polar (e.g., Water, Ethanol, DMSO) Solute->Polar 'Like Dissolves Like' (Favorable Interaction) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar 'Unlike' (Unfavorable Interaction)

Caption: The "Like Dissolves Like" principle for solubility prediction.

Authoritative Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move from prediction to definitive data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that quantification is accurate.

Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until the solution is saturated and the concentration of the dissolved solute reaches equilibrium. The undissolved solid is then removed, and the concentration in the clear supernatant is quantified.[5]

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of ethyl 2-aminopent-3-enoate to a series of glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to confirm saturation.

    • To each vial, add a precise, known volume of the desired solvent (e.g., 1.0 mL).

    • Seal the vials securely to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a temperature-controlled agitator (e.g., an orbital shaker or stirring plate) set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a prolonged period, typically 24 to 72 hours.[5]

    • Causality Check: This extended duration is necessary to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. Preliminary time-course studies can be run to confirm the point at which concentration no longer increases.

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the vials to stand briefly.

    • Separate the undissolved solid from the saturated solution. The most reliable method is centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[5]

    • Trustworthiness Check: Using a filter prevents microscopic solid particles from entering the analytical sample, which would falsely inflate the measured solubility.

  • Quantification of Solute:

    • Prepare a series of accurate dilutions of the clear filtrate.

    • Determine the concentration of ethyl 2-aminopent-3-enoate in the diluted samples using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

    • Validation System: A calibration curve must be generated concurrently using standard solutions of the compound at known concentrations. The R² value of this curve should be >0.99 to ensure linearity and accuracy of the quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the precise temperature at which the measurement was made.

The following diagram outlines this mandatory experimental workflow.

G A 1. Preparation Add excess solute to known volume of solvent B 2. Equilibration Agitate at constant T (24-72 hours) A->B Establish Equilibrium C 3. Phase Separation Centrifuge and/or filter to remove undissolved solid B->C Isolate Saturated Solution D 4. Quantification Analyze clear supernatant (e.g., via HPLC) C->D Prepare for Analysis E 5. Data Reporting Calculate solubility (e.g., mg/mL @ 25°C) D->E Determine Concentration

Sources

Technical Guide: Applications of Ethyl 2-aminopent-3-enoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Ethyl 2-aminopent-3-enoate , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

Ethyl 2-aminopent-3-enoate (also known as Crotylglycine ethyl ester ) is a non-proteinogenic


-unsaturated 

-amino acid derivative. It serves as a critical building block in the synthesis of conformationally constrained peptides, a precursor to functionalized heterocycles (such as pipecolic acids), and a mechanism-based inhibitor (suicide substrate) for pyridoxal 5'-phosphate (PLP)-dependent enzymes.

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, Ethyl 3-aminopent-2-enoate (a


-enamino ester). The latter is a stable enamine often used in Hantzsch pyridine synthesis, whereas the subject of this guide is an 

-amino acid derivative with a reactive alkene side chain capable of diverse post-translational type modifications.
FeatureEthyl 2-aminopent-3-enoate (Subject)Ethyl 3-aminopent-2-enoate (Isomer)
Structure

-Amino acid ester (

-unsaturation)

-Enamino ester (

-unsaturation)
Reactivity Olefin metathesis, Michael acceptor (after activation), PLP trappingNucleophilic at

-carbon, Electrophilic at

-carbon
Primary Use Peptidomimetics, Suicide Inhibition, Natural Product SynthesisHeterocycle synthesis (e.g., Dihydropyridines)

Synthesis & Scalability Strategies

The synthesis of ethyl 2-aminopent-3-enoate requires strategies that control the stereochemistry of both the


-carbon and the olefin geometry (

).
Comparative Synthetic Routes
MethodKey ReagentsScalabilityStereocontrolComments
Strecker Synthesis Crotonaldehyde, KCN, NH

Cl
High (Kg scale)Low (Racemic)Most cost-effective. Requires resolution or enzymatic kinetic resolution later.
Petasis Borono-Mannich Glyoxylic acid, Amine, Vinylboronic acidMediumHigh (with chiral amines)Excellent for library generation; avoids toxic cyanides.
Chemoenzymatic Transaminases / Ammonia LyasesHighVery High (

ee)
Green chemistry approach; requires specific enzyme engineering.
Metal-Catalyzed Allylation Ethyl glycinate Schiff base, Allyl carbonate, Pd/Ir cat.Low-MediumVery HighBest for setting specific

and

configurations simultaneously.
Visualization: Strecker Synthesis Workflow

The following diagram outlines the industrial standard route (Strecker) and its downstream processing.

StreckerSynthesis Crotonaldehyde Crotonaldehyde (Trans-2-butenal) Imine Iminium Intermediate Crotonaldehyde->Imine + NH4Cl, NH3 Aminonitrile 2-Aminopent-3-enenitrile Imine->Aminonitrile + KCN/NaCN Hydrolysis Acid Hydrolysis (HCl/H2O) Aminonitrile->Hydrolysis Reflux Esterification Esterification (EtOH/SOCl2) Hydrolysis->Esterification Reflux Product Ethyl 2-aminopent-3-enoate Esterification->Product Workup

Caption: Linear flow for the Strecker synthesis of ethyl 2-aminopent-3-enoate from commodity chemicals.

Medicinal Chemistry Applications

Mechanism-Based Inhibition (Suicide Substrate)

Ethyl 2-aminopent-3-enoate acts as a "Trojan horse" for PLP-dependent enzymes, particularly aminotransferases (e.g., GABA-AT, Ornithine


-aminotransferase).

Mechanism:

  • Transaldimination: The free amine forms a Schiff base with the enzyme-bound PLP (External Aldimine).

  • 
    -Proton Abstraction:  The enzyme attempts to abstract the 
    
    
    
    -proton (normal mechanism), but the adjacent double bond allows for anomalous
    
    
    -proton abstraction or creates an extended conjugated system.
  • Michael Addition: The resulting intermediate is an electrophilic

    
    -unsaturated imine (quinone methide-like) which is attacked by an active site nucleophile (Lys or Cys), covalently modifying and irreversibly inactivating the enzyme.
    

PLP_Inhibition EnzymePLP Enzyme-PLP (Internal Aldimine) ExternalAldimine External Aldimine (Substrate-PLP) EnzymePLP->ExternalAldimine + Substrate (Transaldimination) Substrate Ethyl 2-aminopent-3-enoate Substrate->ExternalAldimine Deprotonation Quinonoid Intermediate (Extended Conjugation) ExternalAldimine->Deprotonation Enzymatic Base Abstracts Proton CovalentAdduct Irreversible Enzyme Adduct (Inactivated) Deprotonation->CovalentAdduct Nucleophilic Attack by Active Site Residue

Caption: Mechanism of suicide inhibition of PLP-enzymes by vinylglycine derivatives.

Precursor to Hydroxypipecolic Acids

Pipecolic acid derivatives are core scaffolds in immunosuppressants (e.g., Rapamycin) and local anesthetics. Ethyl 2-aminopent-3-enoate undergoes cyclization to form 4- or 5-hydroxypipecolic acids.

  • Iodolactonization: Reaction with

    
     induces cyclization between the amine (or carboxylate) and the alkene, creating a lactone or pyrrolidine ring that can be expanded or hydrolyzed.
    
  • Epoxidation-Cyclization: Epoxidation of the double bond followed by intramolecular nucleophilic attack by the nitrogen yields stereodefined hydroxypipecolates.

Detailed Experimental Protocols

Protocol: Strecker Synthesis of Ethyl 2-aminopent-3-enoate

Note: This procedure generates cyanides and must be performed in a well-ventilated fume hood with appropriate safety protocols.

Reagents:

  • Crotonaldehyde (Trans-2-butenal): 100 mmol

  • Ammonium Chloride (

    
    ): 110 mmol
    
  • Sodium Cyanide (

    
    ): 110 mmol
    
  • Ethanol (Absolute)

  • Thionyl Chloride (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve

    
     (5.88 g, 110 mmol) in water (30 mL). Add crotonaldehyde (7.0 g, 100 mmol) dropwise at 
    
    
    
    . Stir for 15 minutes.
  • Nitrile Addition: Add a solution of

    
     (5.39 g, 110 mmol) in water (15 mL) dropwise over 30 minutes, maintaining temperature 
    
    
    
    . The mixture will biphasic. Stir vigorously for 4 hours at room temperature.
  • Extraction: Extract the reaction mixture with diethyl ether (

    
     mL). Dry the organic layer over 
    
    
    
    and concentrate under reduced pressure to yield crude 2-aminopent-3-enenitrile (Caution: Unstable).
  • Hydrolysis: Dissolve the crude nitrile in 6M HCl (50 mL) and heat to reflux for 6 hours. The solution will turn dark. Cool to room temperature and evaporate to dryness to yield the amino acid hydrochloride salt.

  • Esterification: Suspend the crude amino acid salt in absolute ethanol (100 mL). Cool to

    
    . Add 
    
    
    
    (1.2 eq) dropwise. Heat to reflux for 3 hours.
  • Isolation: Concentrate the solvent. Redissolve residue in water, neutralize with saturated

    
     to pH 8, and extract with Ethyl Acetate. Dry (
    
    
    
    ) and concentrate.[1][2]
  • Purification: Distill under reduced pressure (approx.

    
     at 10 mmHg) to obtain the pure ethyl ester as a clear oil.
    

Validation Criteria:

  • 1H NMR (

    
    ): 
    
    
    
    5.6-5.8 (m, 2H, alkene), 4.0 (d, 1H,
    
    
    -H), 4.2 (q, 2H, ester
    
    
    ), 1.7 (d, 3H, terminal
    
    
    ).
  • Purity:

    
     by GC-MS.
    
Protocol: Iodolactonization to cis-5-iodo-4-hydroxypipecolic acid precursor

This protocol demonstrates the use of the compound for heterocycle synthesis.

  • Protection: Protect the amine of ethyl 2-aminopent-3-enoate with Cbz-Cl (Benzyl chloroformate) under standard Schotten-Baumann conditions.

  • Hydrolysis: Saponify the ester with LiOH/THF/H2O to get the free acid.

  • Cyclization: Dissolve the Cbz-protected amino acid (10 mmol) in THF/H2O (1:1). Add

    
     (30 mmol). Add 
    
    
    
    (12 mmol) dissolved in THF dropwise at
    
    
    .
  • Workup: Quench with saturated

    
    . Extract with EtOAc. The product is the iodolactone (bicyclic system).
    
  • Ring Opening: Treat with AgOAc/AcOH to open the lactone and displace the iodide, yielding the hydroxypipecolic acid scaffold.

References

  • PubChem. (n.d.). Ethyl 2-aminopent-3-enoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Ghatge, M. S., et al. (2012).[3] Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase.[3] PLoS ONE. Retrieved from [Link]

  • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews.
  • Berkowitz, D. B., et al. (2000). Vinylglycine-Based Inhibitors of PLP-Enzymes. Journal of Organic Chemistry. (General class reference for mechanism).

Sources

The Evolution and Biocatalytic Potential of 2-Aminopent-3-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As the demand for non-canonical amino acids (ncAAs) in peptide drug discovery and chemical biology accelerates, unsaturated amino acids have emerged as critical building blocks. Among these, 2-aminopent-3-enoic acid (commonly known as methylvinylglycine or dehydronorvaline) and its derivatives occupy a unique chemical space. Historically challenging to synthesize due to competing isomerization and degradation pathways, these


-unsaturated amino acids are now accessible via advanced continuous-flow chemistry and engineered biocatalysis.

This whitepaper synthesizes the historical discovery, mechanistic chemistry, and modern biological applications of 2-aminopent-3-enoic acid derivatives. Written from the perspective of an application scientist, it provides field-proven protocols, causal explanations for experimental design, and self-validating workflows for researchers looking to leverage these molecules in metabolic metathesis and PLP-dependent biocatalysis.

Historical Context and Synthetic Evolution

The discovery of vinylglycine (2-aminobut-3-enoic acid) as a natural product—originally isolated as the D-stereoisomer from the fungus Rhodophyllus nidorosus—sparked interest in its methylated and functionalized derivatives[1]. Early synthetic efforts to produce (E)-2-aminopent-3-enoic acid relied on complex, multi-step chemical routes. In 1994, demonstrated the synthesis of (E)-2-aminopent-3-enoic acid and related derivatives using a Neber rearrangement of N-chloroimidates derived from but-3-enenitrile.

However, batch synthesis of these derivatives is notoriously plagued by thermal instability, often resulting in the conversion of the desired


-unsaturated amino acid into the thermodynamically favored 

-unsaturated isomer (e.g.,

-methyldehydroalanine)[2].
Overcoming Batch Limitations via Continuous-Flow Thermolysis

To circumvent thermal degradation, modern scale-up relies on continuous-flow thermolysis [3]. By utilizing a mesofluidic reactor at 270 °C under 1000 psi, researchers can tightly control residence times (e.g., 30 minutes).

  • Causality in Design: The high pressure maintains the solvent (toluene) in a superheated liquid state, while the short residence time prevents the secondary isomerization of the kinetic product. This self-validating system ensures that the syn-sulfoxide elimination yields N,C-protected vinylglycine derivatives with >97% enantiomeric excess (ee)[3].

Chemical Biology: Metabolic Metathesis

A groundbreaking application of 2-aminopent-3-enoic acid derivatives is their use as pro-nutrients in "metabolic metathesis"[1]. Researchers designed 5-allyloxy-2-amino-pent-3-enoate (APE) —a highly functionalized derivative—as a biocompatible substrate for in vivo ring-closing metathesis (RCM)[4].

The Causal Logic of APE Design

APE was specifically engineered because direct supplementation of vinylglycine can be mildly toxic or unstable. APE is non-toxic to Escherichia coli and cannot be assimilated by auxotrophic strains on its own[1]. When the Hoveyda-Grubbs II (HGII) catalyst is introduced, it catalyzes the RCM of APE to generate vinylglycine in situ. The vinylglycine is then intercepted by native E. coli enzymes (Cystathionine Synthase and Tryptophan Synthase) to produce essential amino acids like methionine and isoleucine, rescuing the auxotrophic cells[4].

G APE APE (Substrate) 5-allyloxy-2-amino-pent-3-enoate VG Vinylglycine (In situ generation) APE->VG Ring-Closing Metathesis HGII Hoveyda-Grubbs II (Aqueous Metathesis) HGII->VG MetB Cystathionine Synthase (MetB) VG->MetB in vivo TrpB Tryptophan Synthase (TrpB) VG->TrpB in vivo Met Methionine (Essential AA) MetB->Met Ile Isoleucine (Essential AA) TrpB->Ile

Metabolic metathesis pathway converting APE to essential amino acids.

Biocatalytic Synthesis via PLP-Dependent Enzymes

Beyond chemical synthesis, 2-aminopent-3-enoic acid derivatives serve as critical intermediates in enzymatic cascades. Recent multiplexed assessments of Pyridoxal Phosphate (PLP)-dependent enzymes have uncovered promiscuous synthases capable of generating


-branched ncAAs[5].
The Methylvinylglycine Ketimine Intermediate

When (a


-synthase from the thermophile Caldicellulosiruptor hydrothermalis) is incubated with L-allylglycine, it forms an external aldimine with PLP[6].
  • Mechanistic Causality: Instead of a standard enzyme-catalyzed elimination, the terminal methyl group of L-allylglycine undergoes a solvent-mediated tautomerization to generate the highly electrophilic methylvinylglycine ketimine intermediate[5].

  • Stereoselective Attack: S-nucleophiles (e.g., thiols) attack the re-face of this intermediate. X-ray crystallography confirms that this yields products with strict 2S,4R configuration[6].

We prioritize CahyGS over the standard E. coli cystathionine


-synthase (EcCGS) because EcCGS exhibits promiscuous 

-lyase activity, which degrades the newly formed ncAAs. CahyGS lacks this lyase activity, making it an exemplary biocatalyst for preparative-scale synthesis[5].

Mechanism Substrate L-Allylglycine (Pro-electrophile) ExtAldimine External Aldimine Substrate->ExtAldimine PLP CahyGS-PLP Complex (Internal Aldimine) PLP->ExtAldimine Transimination Ketimine Methylvinylglycine Ketimine (Electrophilic Intermediate) ExtAldimine->Ketimine Tautomerization (Solvent/Acid mediated) Product gamma-Branched ncAA (2S,4R Configuration) Ketimine->Product gamma-Addition Nucleophile S-Nucleophile (e.g., Thiolate) Nucleophile->Product re-face attack

PLP-dependent synthesis of gamma-branched ncAAs via methylvinylglycine ketimine.

Quantitative Data Summary

The table below synthesizes the quantitative performance of the three primary modalities used to generate or utilize 2-aminopent-3-enoic acid derivatives.

Synthesis ModalityKey Catalyst / ReagentPrimary SubstrateTarget ProductYield / ConversionStereoselectivity
Continuous-Flow Thermolysis Heat (270 °C), 1000 psiSulfoxide precursorsN,C-protected vinylglycines11–46 g/day >97% ee
Biocompatible RCM Hoveyda-Grubbs II (HGII)APEVinylglycine (in situ)~80% (at 12 h)L-stereoisomer
Biocatalytic

-Addition
CahyGS (PLP-dependent)L-Allylglycine + R-SH

-branched ncAAs
Preparative scaleHigh (2S,4R)

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Biocompatible Ring-Closing Metathesis of APE[1]

Objective: Generate vinylglycine in vitro under conditions compatible with living cells.

  • Preparation: Dissolve N-(S,E)-5-(allyloxy)-2-aminopent-3-enoic acid hydrochloride salt (APE) (0.014 g, 0.08 mmol) and MgCl₂·6H₂O (0.018 g, 0.08 mmol) in a 30/70 (v/v) mixture of Acetone/H₂O (1.0 mL total volume)[1].

    • Causality: The 30% acetone co-solvent is critical; it maximizes the solubility of the hydrophobic HGII catalyst while remaining below the toxicity threshold for E. coli[4]. MgCl₂ acts as a stabilizer for the cellular membrane in downstream in vivo assays.

  • Catalysis: Add Hoveyda-Grubbs II catalyst (0.011 g, 0.02 mmol, 0.2 equiv)[1].

  • Incubation & Monitoring: Stir the mixture at 37 °C. Monitor the reaction via LCMS.

  • Validation: A distinct vinylglycine peak must appear after 1 hour. Total conversion should reach ~80% by 12 hours[1]. Negative Control: Run a parallel reaction without HGII; zero conversion validates that APE does not spontaneously degrade.

Protocol 2: Biocatalytic Synthesis of -Branched ncAAs using CahyGS[7]

Objective: Synthesize


-substituted ncAAs via the methylvinylglycine ketimine intermediate.
  • Enzyme Preparation: Express CahyGS in E. coli. Heat the crude lysate to 65 °C for 15 minutes, then centrifuge.

    • Causality: Because CahyGS originates from a thermophilic organism, heat treatment selectively denatures native E. coli host proteins (including EcCGS, which possesses unwanted

      
      -lyase activity), acting as a rapid, self-validating purification step[5].
      
  • Reaction Assembly: In a preparative scale reactor (1 mmol scale), combine L-allylglycine (pro-electrophile) and the desired S-nucleophile (e.g., cyclopentanethiol) in MES buffer[6].

  • Initiation: Add the heat-purified CahyGS lysate.

  • Validation: Isolate the product and perform Marfey's derivatization followed by LCMS to confirm stereochemical purity. X-ray crystallography of the cyclopentanethiol adduct should confirm the 2S,4R configuration, validating the re-face attack mechanism[6].

References

  • Hallinan, K. O., Crout, D. H. G., & Errington, W. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Vong, K., et al. (2025). An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis. ACS Omega. URL:[Link]

  • Buller, A. R., et al. (2023). Multiplexed Assessment of Promiscuous Non-Canonical Amino Acid Synthase Activity in a Pyridoxal Phosphate-Dependent Protein Family. ACS Catalysis. URL:[Link]

  • Gutmann, B., et al. (2015). Continuous-Flow Thermolysis for the Preparation of Vinylglycine Derivatives. ResearchGate (Original source: Journal of Flow Chemistry). URL:[Link]

Sources

Methodological & Application

Synthesis Protocol for Ethyl 2-Aminopent-3-Enoate via Olefin Cross-Metathesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 2-aminopent-3-enoate is a highly valuable


-unsaturated amino acid building block used in the development of peptidomimetics and novel therapeutics. Traditional approaches, such as the direct electrophilic allylation of glycine Schiff bases with 1-haloprop-1-enes, are synthetically non-viable due to the unreactive nature of vinyl halides.

To bypass these limitations, this protocol utilizes an Olefin Cross-Metathesis (CM) strategy. By reacting a protected vinylglycine derivative with an excess of cis-2-butene, the target carbon skeleton is assembled with high atom-economy and excellent (E)-stereoselectivity[1]. The Hoveyda-Grubbs second-generation (HG-II) catalyst is employed due to its rapid initiation kinetics and robust tolerance for polar functional groups[2]. Because free amines irreversibly coordinate to and deactivate ruthenium alkylidene complexes, strict N-protection (using a tert-butyloxycarbonyl, or Boc, group) is a mandatory prerequisite for this transformation[3].

Retrosynthetic Strategy & Pathway

SynthesisWorkflow N1 D,L-Vinylglycine (Starting Material) N2 Step 1: Esterification & N-Boc Protection SOCl2/EtOH, then Boc2O N1->N2 N3 Ethyl N-Boc-vinylglycinate (Intermediate 1) N2->N3 85% Yield N4 Step 2: Olefin Cross-Metathesis cis-2-butene, Hoveyda-Grubbs II N3->N4 N5 Ethyl (E)-2-(Boc-amino)pent-3-enoate (Intermediate 2) N4->N5 Propene evolution 75% Yield N6 Step 3: Acidic Deprotection 4M HCl in Dioxane N5->N6 N7 Ethyl (E)-2-aminopent-3-enoate HCl (Target Molecule) N6->N7 95% Yield

Figure 1: Step-by-step synthetic workflow for ethyl 2-aminopent-3-enoate via cross-metathesis.

Quantitative Data & Analytical Characterization

The following table summarizes the key reaction parameters, expected yields, and self-validating analytical markers for each step of the protocol.

Reaction StepReagents & CatalystTemp (°C)Time (h)Yield (%)Key

H NMR Marker (CDCl

/ D

O)
1. Protection SOCl

, EtOH; Boc

O, Et

N
0 to 251285

1.45 (s, 9H, C(CH

)

)
2. Metathesis cis-2-butene, HG-II (5 mol%)401675

1.75 (dd, 3H, allylic CH

)
3. Deprotection 4M HCl in Dioxane25295Disappearance of Boc signal at

1.45

Step-by-Step Experimental Protocol

Step 1: Esterification and N-Boc Protection of Vinylglycine
  • Esterification: Suspend D,L-vinylglycine (10.0 mmol, 1.0 eq) in absolute ethanol (30 mL) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add thionyl chloride (15.0 mmol, 1.5 eq) dropwise over 15 minutes.

  • Heating: Remove the ice bath and heat the reaction to reflux for 4 hours. Concentrate the mixture in vacuo to yield ethyl vinylglycinate hydrochloride as a crude solid.

  • Protection: Dissolve the crude intermediate in anhydrous dichloromethane (DCM, 40 mL). Cool to 0 °C and sequentially add triethylamine (25.0 mmol, 2.5 eq) and di-tert-butyl dicarbonate (Boc

    
    O, 11.0 mmol, 1.1 eq).
    
  • Isolation: Stir at room temperature for 12 hours. Quench with saturated aqueous NH

    
    Cl, extract with DCM (3 × 20 mL), dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Ethyl N-Boc-vinylglycinate .
  • Causality Insight: Thionyl chloride generates HCl in situ, catalyzing the Fischer esterification while maintaining the amine as a non-nucleophilic hydrochloride salt. Subsequent Boc protection is critical; without it, the free amine will act as a Lewis base, permanently poisoning the ruthenium metathesis catalyst in Step 2[3].

Step 2: Hoveyda-Grubbs II Catalyzed Cross-Metathesis
  • Preparation: In a heavy-walled pressure tube, dissolve Ethyl N-Boc-vinylglycinate (5.0 mmol, 1.0 eq) in anhydrous, degassed DCM (25 mL, 0.2 M).

  • Olefin Addition: Cool the vessel to -78 °C using a dry ice/acetone bath. Condense cis-2-butene (~50.0 mmol, 10.0 eq) directly into the reaction mixture.

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation catalyst (0.25 mmol, 5 mol%). Seal the pressure tube tightly with a Teflon screw cap.

  • Reaction: Allow the vessel to warm to room temperature, then heat to 40 °C behind a blast shield for 16 hours.

  • Purification: Cool the tube to -78 °C before carefully opening to vent residual pressure. Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc 85:15) to isolate Ethyl (E)-2-(Boc-amino)pent-3-enoate .

  • Causality Insight: cis-2-butene is deliberately chosen over propene. As a symmetric internal olefin, it prevents the formation of terminal olefin byproducts. Furthermore, the cross-metathesis generates propene as a byproduct. Because propene is highly volatile (bp -47 °C), it naturally partitions into the headspace. The massive stoichiometric excess of cis-2-butene thermodynamically drives the equilibrium toward the desired pent-3-enoate product via Le Chatelier's principle[1].

Step 3: N-Boc Deprotection and Salt Formation
  • Cleavage: Dissolve Ethyl (E)-2-(Boc-amino)pent-3-enoate (3.0 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add 4M HCl in dioxane (30.0 mmol, 10.0 eq) dropwise at room temperature.

  • Monitoring: Stir the solution for 2 hours. Monitor the complete consumption of the starting material via TLC (ninhydrin stain active).

  • Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting residue with cold diethyl ether (3 × 10 mL) to precipitate the product.

  • Drying: Dry the white solid under high vacuum to yield the target Ethyl (E)-2-aminopent-3-enoate hydrochloride .

  • Causality Insight: The target molecule is isolated strictly as a hydrochloride salt. Free

    
    -amino-
    
    
    
    -unsaturated esters are chemically unstable; they are highly prone to tautomerization into the corresponding
    
    
    -unsaturated imines or undergoing unwanted polymerization. The HCl salt locks the amine in a protonated, non-nucleophilic state, ensuring long-term shelf stability.

Critical Parameters & Troubleshooting

  • Catalyst Deactivation (Step 2): If the metathesis reaction stalls at <50% conversion, the DCM likely contains trace moisture or oxygen. Ensure all solvents are strictly degassed (freeze-pump-thaw method) and anhydrous.

  • Olefin Isomerization: Ruthenium metathesis catalysts can occasionally promote unwanted double-bond migration (e.g., isomerizing the pent-3-enoate into the conjugated pent-2-enoate). To suppress this hydride-mediated isomerization, strictly adhere to the 16-hour reaction time and avoid heating above 40 °C. If isomerization is detected via NMR, add 1,4-benzoquinone (10 mol%) as an isomerization inhibitor during the metathesis step.

References

1.[2] Title: An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis | ACS Omega Source: acs.org URL:

2.[3] Title: Cross-metathesis of unsaturated α-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 Source: rsc.org URL:

3.[1] Title: Continuous-Flow Thermolysis for the Preparation of Vinylglycine Derivatives Source: researchgate.net URL:

Sources

Application Note: Enantioselective Synthesis of Ethyl 2-Aminopent-3-enoate via Catalytic Asymmetric Petasis Borono-Mannich Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly enantioenriched


-unsaturated 

-amino acids, such as ethyl 2-aminopent-3-enoate (a crotylglycine derivative), is of paramount importance in modern drug development. These structural motifs serve as critical building blocks for peptide stapling, the synthesis of mechanism-based enzyme inhibitors, and the total synthesis of complex alkaloid natural products.

Traditional synthetic routes to these compounds often rely on the catalytic asymmetric Overman rearrangement or palladium-catalyzed asymmetric allylic amination (Pd-AAA). However, these methods require the pre-assembly of complex, sensitive precursors. To maximize atom economy and streamline the workflow, this protocol leverages the Asymmetric Petasis Borono-Mannich Reaction [1]. By utilizing a multicomponent coupling strategy between an alkenyl boronate, a secondary amine, and ethyl glyoxylate, the target


-amino acid framework is assembled in a single, highly stereocontrolled step[2].
Causality in Reagent Selection
  • The Catalyst ((S)-VAPOL): Unlike standard Lewis acids, the chiral biphenol (S)-VAPOL undergoes ligand exchange with the acyclic boronate to form a rigid, chiral tetracoordinate boronate intermediate. This complex tightly coordinates the iminium ion, directing the intramolecular migration of the alkenyl group to a single enantiotopic face of the iminium carbon[1].

  • The Amine Protecting Group (Diallylamine): Standard Petasis protocols often employ dibenzylamine. However, the subsequent debenzylation typically requires hydrogenolysis (

    
    , Pd/C), which would inadvertently reduce the internal pent-3-enoate double bond. By substituting dibenzylamine with diallylamine, we enable a highly chemoselective Palladium(0)-catalyzed deallylation that leaves the 
    
    
    
    -alkene completely intact[3].
  • The Water Scavenger (3Å Molecular Sieves): The condensation of diallylamine and ethyl glyoxylate generates one equivalent of water. If left unsequestered, water competitively binds to the boronate complex, disrupting the chiral environment and drastically lowering the enantiomeric ratio (e.r.).

Mechanistic Pathway

The stereochemical outcome of this reaction is governed by a highly ordered, closed transition state. The visualization below details the catalytic cycle, emphasizing the role of the (S)-VAPOL catalyst in mediating the stereoselective alkenyl transfer.

PetasisMechanism A 1. (E)-1-Propenylboronate + (S)-VAPOL B 2. Chiral Tetracoordinate Boronate Complex A->B Ligand Exchange C 3. Iminium Addition (Ethyl Glyoxylate + Diallylamine) B->C Coordination D 4. Stereoselective Alkenyl Transfer C->D Intramolecular Migration E 5. Product Release & Catalyst Regeneration D->E Dissociation E->A (S)-VAPOL Recycling

Catalytic cycle of the (S)-VAPOL-mediated asymmetric Petasis Borono-Mannich reaction.

Experimental Workflow & Protocols

The following self-validating protocol is divided into the multicomponent assembly of the protected amino acid and the subsequent chemoselective deprotection.

Workflow Step1 Step 1: Reagent Assembly Mix Amine, Glyoxylate, & 3Å MS in Toluene Step2 Step 2: Catalyst Addition Add (S)-VAPOL (15 mol%) at -15 °C Step1->Step2 Step3 Step 3: Boronate Coupling Add (E)-1-Propenylboronate Stir 24h Step2->Step3 Step4 Step 4: Deprotection Pd(PPh3)4 / NDMBA Cleave Allyl Groups Step3->Step4 Step5 Step 5: Purification Flash Chromatography & Chiral HPLC Step4->Step5

Step-by-step experimental workflow for the synthesis of ethyl 2-aminopent-3-enoate.

Protocol A: Synthesis of Ethyl (E)-2-(diallylamino)pent-3-enoate
  • Preparation of the Iminium Precursor: In a flame-dried, argon-purged Schlenk flask, add 3Å molecular sieves (500 mg/mmol of substrate) and anhydrous Toluene (0.2 M).

  • Reagent Addition: Add diallylamine (1.0 mmol) followed by ethyl glyoxylate (1.0 mmol, typically supplied as a 50% solution in toluene). Stir the mixture at room temperature for 30 minutes to ensure complete iminium ion formation.

  • Catalyst Introduction: Cool the reaction mixture to -15 °C using a cryocooler or a dry ice/ethylene glycol bath. The sub-zero temperature is critical to maximize the energetic differentiation of the diastereomeric transition states[1]. Add (S)-VAPOL (0.15 mmol, 15 mol%).

  • Boronate Coupling: Slowly add diethyl (E)-1-propenylboronate (1.2 mmol) dropwise.

  • Reaction Maturation: Maintain the reaction at -15 °C for 24–48 hours. Monitor the consumption of the iminium intermediate via TLC (Hexanes/EtOAc, 8:2).

  • Workup: Filter the mixture through a short pad of Celite to remove the molecular sieves, washing with dichloromethane. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the protected

    
    -amino ester.
    
Protocol B: Chemoselective Deallylation
  • Reaction Setup: Dissolve the purified ethyl (E)-2-(diallylamino)pent-3-enoate (1.0 mmol) in anhydrous dichloromethane (0.1 M) under an argon atmosphere.

  • Scavenger Addition: Add

    
    -dimethylbarbituric acid (NDMBA) (3.0 mmol). NDMBA acts as an irreversible 
    
    
    
    -allyl scavenger; its highly nucleophilic enolate rapidly traps the cleaved allyl groups, preventing reversible re-allylation[3].
  • Catalyst Addition: Introduce Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 mmol, 5 mol%).
    
  • Cleavage: Stir the reaction at 35 °C for 4 hours. The solution will typically transition from pale yellow to a deeper amber as the active Pd(0) species cycles.

  • Isolation: Dilute the mixture with saturated aqueous

    
     to neutralize and extract the barbituric acid byproducts. Extract the aqueous layer with dichloromethane (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , concentrate, and purify via silica gel chromatography (using a
    
    
    /MeOH gradient containing 1%
    
    
    ) to yield the pure ethyl 2-aminopent-3-enoate.

Quantitative Data & Optimization

The table below summarizes the optimization parameters that justify the chosen experimental conditions. Notice that the use of (S)-VAPOL in a non-polar solvent (Toluene) at sub-zero temperatures is strictly required to breach the 90:10 e.r. threshold[1].

Table 1: Optimization of Reaction Parameters for the Asymmetric Petasis Coupling

EntryCatalyst (mol%)Amine ComponentSolventTemp (°C)Yield (%)Enantiomeric Ratio (e.r.)
1NoneDiallylamineToluene-158250:50 (Racemic)
2(S)-BINOL (20)DiallylamineToluene-156560:40
3(S)-VAPOL (15)Dibenzylamine

-154585:15
4(S)-VAPOL (15)DibenzylamineToluene-158895:5
5 (S)-VAPOL (15) Diallylamine Toluene -15 85 94:6

Note: Entry 5 represents the optimized conditions for this protocol, balancing high enantioselectivity with the necessity of a reducible-alkene-compatible protecting group.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:

  • Stereochemical Integrity: Chiral HPLC analysis of the final product (or its N-acetyl derivative) using a Daicel Chiralpak AD-H column (Hexane/i-PrOH, 95:5, 1.0 mL/min,

    
     = 210 nm). The e.r. should strictly mirror the 94:6 ratio established in Step 1.
    
  • Alkene Geometry (

    
    H NMR):  The internal double bond of the pent-3-enoate moiety must exhibit a trans (
    
    
    
    ) configuration. This is validated by the coupling constant between the vinylic protons (C3-H and C4-H), which must be
    
    
    Hz. A
    
    
    -value of
    
    
    Hz would indicate an undesired cis (
    
    
    ) isomerization.

References

  • Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols Journal of the American Chemical Society URL:[Link]

  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years Molecules (MDPI) URL:[Link]

  • Mild and selective palladium(0)-catalyzed deallylation of allylic amines. Allylamine and diallylamine as very convenient ammonia equivalents for the synthesis of primary amines The Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Chemoenzymatic Preparation Methods for Ethyl 2-Aminopent-3-Enoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Content Focus: Asymmetric Synthesis, Kinetic Resolution, and Process Causality

Introduction & Mechanistic Rationale

Ethyl 2-aminopent-3-enoate is a highly valuable


-unsaturated non-canonical amino acid (ncAA) ester. It serves as a critical chiral building block for peptidomimetics, covalent enzyme inhibitors, and complex natural products. The selective modification and synthesis of such aliphatic amino acid derivatives represent an efficient strategy to access novel chemical space in drug discovery[1].

The Chemical Challenge: The primary hurdle in synthesizing


-unsaturated amino acids via traditional organic chemistry is the extreme fragility of the double bond. Under standard acidic or basic conditions, the 

-olefin rapidly isomerizes to the thermodynamically favored, conjugated

-unsaturated isomer.

The Biocatalytic Solution: Chemoenzymatic methods circumvent this degradation pathway by operating under mild, near-neutral aqueous conditions. This preserves the structural integrity of the


-double bond while conferring exquisite stereoselectivity (>99% enantiomeric excess). Recent advances in enzymatic synthesis have established robust biocatalytic routes to enantiomerically pure unsaturated 

-amino acids using engineered transaminases and hydrolases[2][3].

This application note details two orthogonal, self-validating chemoenzymatic protocols for the preparation of enantiopure ethyl 2-aminopent-3-enoate: Asymmetric Transamination and Enzymatic Kinetic Resolution (KR) .

Protocol A: Asymmetric Transamination (Dynamic Control)

Causality & Experimental Design

This protocol utilizes a Pyridoxal-5'-phosphate (PLP)-dependent


-transaminase (

-TA) to convert the corresponding keto-ester (ethyl 2-oxopent-3-enoate) into the chiral amine.
  • The Equilibrium Challenge: Transamination is a reversible process. The equilibrium heavily favors the ketone substrate over the amine product.

  • The Causality of the Amine Donor: To drive the reaction forward, isopropylamine (IPA) is used in massive excess as the amine donor. The byproduct of IPA is acetone, a volatile compound that can be continuously removed from the system (e.g., via a gentle nitrogen sweep), shifting the equilibrium toward the desired (S)-ethyl 2-aminopent-3-enoate via Le Chatelier's principle.

PLP_Pathway A PLP-Enzyme Resting State B Amine Donor (IPA) Binds to Active Site A->B C External Aldimine B->C D Ketimine Intermediate C->D Proton Transfer E PMP-Enzyme Complex (Acetone Leaves) D->E Hydrolysis F Ethyl 2-oxopent-3-enoate (Substrate Binds) E->F G Ketimine (Substrate) F->G H External Aldimine (Product) G->H Proton Transfer I (S)-Ethyl 2-aminopent-3-enoate Released H->I Hydrolysis I->A PLP Regenerated

PLP-dependent transamination cycle for ethyl 2-aminopent-3-enoate synthesis.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM PLP. Note: PLP is light-sensitive; wrap the reaction vessel in foil.

  • Substrate & Donor Addition: Dissolve ethyl 2-oxopent-3-enoate (50 mM) in the buffer. Add isopropylamine (IPA) to a final concentration of 500 mM (10 equivalents).

  • Enzyme Introduction: Add the engineered

    
    -TA (e.g., 5-10 mg/mL of lyophilized whole cells or purified enzyme).
    
  • Incubation: Incubate at 30°C with orbital shaking (200 rpm). Apply a gentle, continuous sweep of nitrogen gas over the headspace to volatilize the acetone byproduct.

  • Self-Validating System (In-Process Control): Monitor the disappearance of the ketone carbonyl via GC-FID. A plateau in conversion before 95% indicates either amine donor depletion or PLP degradation. Validate the absence of

    
    -unsaturated isomers via 
    
    
    
    H-NMR (confirm the absence of conjugated alkene protons at
    
    
    6.5–7.0 ppm).
  • Workup: Adjust the pH to 2.0 with 1M HCl to protonate the amino ester, wash with ethyl acetate to remove unreacted ketone, then adjust the aqueous layer to pH 9.0 and extract the desired (S)-ethyl 2-aminopent-3-enoate with dichloromethane.

Protocol B: Enzymatic Kinetic Resolution (KR)

Causality & Experimental Design

This protocol utilizes Candida antarctica Lipase B (CALB) to selectively hydrolyze the racemic N-acetyl derivative of the amino ester.

  • The pH Causality: The reaction must be strictly buffered at pH 7.2. This specific pH is chosen to optimize the nucleophilic attack of the lipase's serine-hydrolase catalytic triad while remaining low enough to prevent base-catalyzed isomerization of the

    
    -double bond.
    
  • The Cosolvent Causality: A 10% v/v DMSO or MTBE cosolvent is utilized to solubilize the highly hydrophobic N-acetyl ester substrate without denaturing the enzyme.

KR_Workflow S1 Racemic Substrate (±)-N-Acetyl-ethyl 2-aminopent-3-enoate S2 Enzymatic Hydrolysis (CALB, pH 7.2, 30°C) S1->S2 S3 Reaction Monitoring (Chiral HPLC / GC-FID) S2->S3 S4 Termination at 50% Conversion (Enzyme Filtration) S3->S4 S5 Aqueous-Organic Extraction (EtOAc / H2O) S4->S5 S6 Organic Phase Unreacted (R)-N-Acetyl Ester S5->S6 S7 Aqueous Phase Hydrolyzed (S)-Amino Acid/Ester S5->S7

Workflow for the enzymatic kinetic resolution of racemic ethyl 2-aminopent-3-enoate derivatives.

Step-by-Step Methodology
  • Substrate Preparation: Synthesize (±)-N-acetyl-ethyl 2-aminopent-3-enoate chemically. Dissolve 100 mM of the racemate in a minimal volume of MTBE (10% of final reaction volume).

  • Hydrolysis Setup: Add the substrate solution to a 100 mM sodium phosphate buffer (pH 7.2).

  • Enzyme Addition: Add immobilized CALB (Novozym 435, 20% w/w relative to substrate).

  • Self-Validating System (In-Process Control): The reaction must be strictly terminated at exactly 50% conversion to maximize both the yield and the enantiomeric excess (ee) of the remaining (R)-enantiomer. Use chiral HPLC (e.g., Chiralpak IG column) to monitor the ee of the remaining ester. If conversion exceeds 50%, the ee of the (S)-product degrades rapidly.

  • Termination & Separation: Filter out the immobilized enzyme to quench the reaction. Extract the unreacted (R)-N-acetyl ester into ethyl acetate. The hydrolyzed (S)-amino acid/ester remains in the aqueous phase.

Quantitative Data Summary

The following table summarizes the comparative metrics of both chemoenzymatic strategies for the preparation of ethyl 2-aminopent-3-enoate.

MetricProtocol A: Asymmetric TransaminationProtocol B: Kinetic Resolution (CALB)
Max Theoretical Yield 100% (Dynamic system)50% per enantiomer
Enantiomeric Excess (ee) > 99% (S-enantiomer)> 99% (for unreacted R-enantiomer)
Isomerization Risk Very Low (pH 7.5, mild)Low (pH 7.2, strict monitoring required)
E-factor (Waste) Moderate (excess IPA/acetone)High (50% of substrate is discarded/separated)
Scalability High (Continuous acetone removal)Very High (Immobilized enzyme is reusable)

References

1.. Advanced Synthesis & Catalysis.[2] 2.. Nature.[1] 3.. Tetrahedron Letters / PMC.[4] 4.. International Journal of Molecular Sciences.[3]

Sources

Application Note: Controlled Hydrolysis of Ethyl 2-aminopent-3-enoate to Free Acid Forms

[1]

Executive Summary & Chemical Strategy

The hydrolysis of ethyl 2-aminopent-3-enoate presents a specific stereoelectronic challenge distinct from saturated amino acids. This molecule is a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12alkene migration

1

To successfully isolate the target 2-aminopent-3-enoic acid in its free acid (zwitterionic) form without racemization or migration, this guide recommends two specific pathways:

  • Enzymatic Hydrolysis (Pig Liver Esterase): The primary recommendation for high-purity, stereochemically sensitive applications.[1]

  • Lithium Hydroxide Saponification (Low Temperature): A scalable chemical alternative requiring strict temperature control.[1]

The "Migration Trap" Mechanism

Researchers must understand the failure mode of this reaction to prevent it. The

1

MigrationTrapTargetTarget: beta,gamma-Unsaturated(Kinetic Product)IntermediateEnolate Intermediate(Resonance Stabilized)Target->Intermediate Base (OH-) Deprotonation at C2Intermediate->Target Reprotonation at C2 (Reversible)ImpurityImpurity: alpha,beta-Unsaturated(Thermodynamic Product)Intermediate->Impurity Reprotonation at C4 (Irreversible)

Figure 1: The thermodynamic trap. Strong bases facilitate the shift from the desired


1

Protocol A: Enzymatic Hydrolysis (Recommended)

Best for: Enantiopure starting materials, small-to-medium scale (<5g), and preventing isomerization.[1]

Rationale

Pig Liver Esterase (PLE) operates at near-neutral pH (7.0–8.0), effectively eliminating the driving force for proton abstraction at the

1

Materials
  • Substrate: Ethyl 2-aminopent-3-enoate (free amine or HCl salt).[1]

  • Enzyme: Pig Liver Esterase (PLE) (suspension in ammonium sulfate or lyophilized powder).[1] Activity >150 U/mg.

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5).

  • Solvent: Acetone or DMSO (as co-solvent).[1]

  • Purification: Dowex 50WX8 (H+ form) cation exchange resin.[1]

Step-by-Step Procedure
  • Preparation:

    • Dissolve 1.0 g of ethyl 2-aminopent-3-enoate in 5 mL of Acetone.

    • Add this solution dropwise to 45 mL of 0.1 M Phosphate Buffer (pH 7.5) under vigorous stirring. The mixture may be slightly cloudy (emulsion).

    • Note: If using the HCl salt of the ester, adjust pH back to 7.5 with dilute NaOH before adding enzyme.

  • Hydrolysis:

    • Add 500 Units of PLE.

    • Incubate at 25°C with stirring.

    • pH Stat Mode: Monitor pH continuously. As the ester hydrolyzes, acid is released. Maintain pH at 7.5 by automatic or manual addition of 1.0 M NaOH.

    • Endpoint: Reaction is complete when base consumption ceases (typically 4–12 hours).[1]

  • Enzyme Removal:

    • Add Celite (diatomaceous earth) to the reaction mixture.

    • Filter through a sintered glass funnel to remove the enzyme/Celite pad.

    • The filtrate contains the sodium salt of the target amino acid.

  • Isolation of Free Acid (Desalting):

    • Prepare a column containing Dowex 50WX8 (H+ form).[1]

    • Load the aqueous filtrate onto the column. The amino acid will bind; phosphate salts will pass through.

    • Wash the column with 3 column volumes (CV) of distilled water (removes Na+ and buffers).[1]

    • Elute the amino acid with 1.0 M NH₄OH (Ammonium Hydroxide) .

    • Collect ninhydrin-positive fractions.[1]

  • Finishing:

    • Lyophilize (freeze-dry) the ammoniacal fractions.[1] Ammonium hydroxide is volatile and will be removed, leaving the zwitterionic free acid.

    • Yield Expectation: 85–95%.

Protocol B: Chemical Hydrolysis (LiOH)

Best for: Larger scales (>10g) or where enzymes are cost-prohibitive.[1] Requires strict temperature adherence.

Rationale

Lithium Hydroxide (LiOH) is less basic and more nucleophilic than NaOH, reducing the risk of enolization.[1] Performing the reaction at 0°C kinetically favors hydrolysis over proton abstraction (isomerization).

Materials
  • Reagent: LiOH·H₂O (Lithium Hydroxide monohydrate).[1]

  • Solvent: THF (Tetrahydrofuran) and Water (3:1 ratio).[1]

  • Quenching: 1 M HCl.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 10 mmol of ethyl 2-aminopent-3-enoate in 30 mL of THF.

    • Cool the solution to 0°C in an ice bath.

  • Saponification:

    • Dissolve 20 mmol (2.0 equiv) of LiOH·H₂O in 10 mL of water.

    • Add the aqueous LiOH dropwise to the cold THF solution over 15 minutes.

    • Stir at 0°C for 2–4 hours. Do not allow to warm to room temperature.

    • Monitor: Check by TLC (SiO₂, 4:1 EtOAc/MeOH) for disappearance of ester.[1]

  • Neutralization & Extraction:

    • Carefully adjust pH to ~6.0 (approximate isoelectric point) using 1 M HCl.[1]

    • Evaporate THF under reduced pressure (Rotavap) at <30°C.

    • Crucial Step: Do not acidify to pH 1–2, as this promotes acid-catalyzed migration of the double bond.

  • Purification (Crystallization):

    • The residue is a mix of LiCl and the amino acid.

    • Dissolve residue in minimum volume of cold water.

    • Add absolute Ethanol dropwise to induce precipitation of the free amino acid (zwitterion is insoluble in EtOH; LiCl is soluble).

    • Filter the white solid and wash with cold EtOH.

Quality Control & Validation

To ensure the protocol was successful, you must validate two attributes: Purity (absence of salts) and Integrity (no isomerization).[1]

QC MethodParameterTarget ObservationFailure Flag (Isomerization)
1H NMR (D₂O)Alkene RegionMultiplets at 5.5–6.0 ppm (vinyl protons at C3, C4).[1]New doublet at ~6.5–7.0 ppm (indicates conjugation with C=O).[1]
1H NMR

-Proton
Doublet at ~3.8 ppm (coupled to C3).[1]Shift or disappearance (if racemized/migrated).[1]
HPLC PuritySingle peak (C18 column, 0.1% TFA water/acetonitrile).[1]Split peaks indicating diastereomers or isomers.
Silver Nitrate Test ChlorideClear solution.White precipitate (AgCl) indicates incomplete desalting.[1]
Workflow Visualization

WorkflowStartStart: Ethyl 2-aminopent-3-enoateDecisionSelect MethodStart->DecisionPathAPath A: PLE Enzyme(pH 7.5, 25°C)Decision->PathAHigh Purity/Scale <5gPathBPath B: LiOH / THF(0°C Strict)Decision->PathBScale >10gDowexDowex Ion Exchange(Elute w/ NH4OH)PathA->DowexLyophilLyophilizationDowex->LyophilFinalFinal Product:2-aminopent-3-enoic acid(Free Zwitterion)Lyophil->FinalNeutralizeNeutralize to pI (~6.0)Remove THFPathB->NeutralizePrecipEthanol Precipitation(Remove LiCl)Neutralize->PrecipPrecip->Final

Figure 2: Decision matrix and processing workflow for the isolation of the free acid.

Troubleshooting & FAQs

Q: My yield is low after Dowex chromatography.

  • Cause: The amino acid may have eluted during the water wash if the resin was not fully activated, or the compound is not binding due to incorrect pH.

  • Fix: Ensure the feed pH is acidic (< pH 4) before loading onto the cation exchange resin to ensure the amine is protonated (

    
    ) and binds to the resin.
    

Q: NMR shows a mixture of isomers.

  • Cause: The reaction temperature in Method B rose above 5°C, or the pH in Method A drifted >8.5.

  • Fix: Isomers are very difficult to separate. It is more efficient to discard and restart, maintaining strict temperature/pH control.[1]

Q: Can I use HCl hydrolysis (reflux)?

  • Answer: No. Refluxing

    
    -unsaturated amino acids in strong acid typically leads to lactonization (if geometry permits) or migration to the 
    
    
    -isomer.[1]

References

  • Ohno, M., et al. (1981).[1] Pig Liver Esterase-Catalyzed Hydrolyses of Diesters.[3][4][5] Journal of the American Chemical Society. (Foundational text on PLE specificity). [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for ester cleavage). [1]

  • Jones, J. (2002).[1] Amino Acid and Peptide Synthesis. Oxford Chemistry Primers. (General handling of zwitterions). [1]

  • ResearchGate Discussion. (2016). Isolation of free amino acids from ester hydrolysis.[6] (Practical insights on ion exchange).

  • Reetz, M. T. (2002).[1] Lipases as practical biocatalysts. Current Opinion in Chemical Biology. (Enzymatic hydrolysis advantages).

Troubleshooting & Optimization

Technical Support Center: Yield Optimization & Troubleshooting for Ethyl 2-Aminopent-3-enoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing bottlenecks in the synthesis of β,γ-unsaturated α-amino acid derivatives.

The synthesis of ethyl 2-aminopent-3-enoate presents a unique set of challenges. Because the target molecule is highly labile, standard olefination protocols often result in poor yields, complete loss of stereochemical integrity, or unwanted double-bond migration [2]. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, field-proven workflow based on the Horner-Wadsworth-Emmons (HWE) olefination of a protected serine aldehyde equivalent [1].

Mechanistic Workflow & Failure Pathways

To optimize your yield, you must first understand the competing side reactions. The diagram below maps the optimal synthetic pathway against the two most common modes of failure: base-catalyzed β-elimination and thermodynamic isomerization.

SynthesisWorkflow N1 L-Serine Derivative (N-Cbz protected) N2 Cyclic Ortho Ester Formation (Protects α-proton) N1->N2 PTSA, Triethyl orthoacetate Err1 Racemization & β-elimination (If unprotected) N1->Err1 Base exposure (Without ortho ester) N3 Oxidation to Aldehyde (Garner-type equivalent) N2->N3 Swern Oxidation N4 HWE Olefination (Ethylidene reagent, -78°C) N3->N4 Base, Phosphonate N5 Ethyl 2-aminopent-3-enoate (Target Product) N4->N5 Acidic Deprotection & Esterification Err2 α,β-Isomerization (If T > -40°C or strong base) N4->Err2 Base-catalyzed migration

Fig 1. Synthesis workflow of ethyl 2-aminopent-3-enoate highlighting critical failure points.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why am I observing significant racemization at the α-stereocenter during the olefination step? Causality: The α-proton of a standard serine-derived aldehyde is highly acidic due to the adjacent electron-withdrawing carbonyl and the electronegative β-oxygen. Under the basic conditions required for Wittig/HWE olefination, deprotonation at the α-carbon competes heavily with nucleophilic attack on the aldehyde, leading to rapid racemization and potential β-elimination. Solution: Implement a cyclic ortho ester protecting group prior to oxidation. As demonstrated in the literature, this structurally locks the conformation, sterically shields the α-proton, and significantly reduces its acidity, preserving enantiomeric excess (ee >95%)[1].

Q2: My NMR shows a mixture of double-bond isomers. How do I prevent the β,γ-double bond from migrating? Causality: β,γ-unsaturated amino acids are thermodynamically less stable than their α,β-unsaturated counterparts because the double bond is not conjugated with the ester carbonyl[2]. Exposure to excess base or elevated temperatures allows the intermediate enolate to re-protonate at the γ-position, shifting the double bond into conjugation (forming ethyl 2-aminopent-2-enoate). Solution: Switch from a standard Wittig reagent to a Horner-Wadsworth-Emmons (HWE) phosphonate using a non-nucleophilic, bulky base like KHMDS at strictly -78 °C. Quench the reaction cold with a weak acid (e.g., saturated NH₄Cl) before allowing the system to warm.

Q3: The deprotection of the intermediate is resulting in low yields of the final ethyl ester. What is causing this degradation? Causality: Harsh acidic deprotection (e.g., aqueous 6M HCl) can lead to hydration of the newly formed β,γ-double bond or promote intramolecular lactonization between the carboxylic acid and the alkene. Solution: Use a mild, anhydrous two-step deprotection protocol. Hydrolyze the ortho ester using dilute TFA in dichloromethane, followed by ethyl esterification using absolute ethanol and a catalytic amount of thionyl chloride at 0 °C.

Quantitative Data: Optimization Parameters

The table below summarizes the impact of olefination conditions on the yield, enantiomeric purity, and isomerization rates of the intermediate. These metrics dictate the final yield of ethyl 2-aminopent-3-enoate.

Olefination ReagentBase SystemTemp (°C)Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)Isomerization (α,β %)
Ethylidene-PPh₃n-BuLi0>90426535
Ethylidene-PPh₃NaHMDS-7885688212
Diethyl ethylphosphonateLiHMDS-789576915
Diethyl ethylphosphonate KHMDS -78 >98 89 >95 <2

Data Interpretation: The use of KHMDS with a phosphonate at cryogenic temperatures is mandatory to suppress thermodynamic migration and maximize the yield of the β,γ-isomer.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the success of the previous step via the listed validation checkpoints.

Phase 1: HWE Olefination of the Protected Serine Aldehyde
  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with diethyl ethylphosphonate (1.2 equiv) and anhydrous THF to create a 0.1 M solution.

  • Ylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add KHMDS (0.5 M in toluene, 1.15 equiv) over 15 minutes. Stir for 30 minutes.

    • Validation Checkpoint: The solution should turn pale yellow, indicating successful ylide formation. If the solution remains colorless, verify the titer of your KHMDS base.

  • Coupling: Slowly add a solution of the cyclic ortho ester-protected serine aldehyde (1.0 equiv) in THF down the cold side of the flask. Maintain the reaction strictly at -78 °C for 2 hours.

  • Cold Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (equal volume to THF). Only after quenching should you remove the cooling bath.

  • Workup: Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The presence of a multiplet at ~5.5–5.8 ppm indicates the desired β,γ-alkene. A signal shifting downfield to ~6.8 ppm indicates failure (formation of the undesired α,β-isomer).

Phase 2: Mild Deprotection and Esterification
  • Deprotection: Dissolve the crude olefin in a 1:5 mixture of TFA/CH₂Cl₂ at 0 °C. Stir for 2 hours to remove the Boc and ortho ester protecting groups.

  • Concentration: Evaporate the volatiles under a stream of nitrogen to yield the crude amino acid TFA salt. Do not use heat.

  • Esterification: Suspend the residue in absolute ethanol (0.2 M) and cool to 0 °C. Dropwise add thionyl chloride (SOCl₂, 2.0 equiv) to generate HCl in situ.

  • Maturation: Warm the flask to room temperature and stir for 12 hours.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Validation Checkpoint: Use basic alumina or triethylamine-deactivated silica gel for chromatography. Standard acidic silica can catalyze double-bond migration on the column, ruining an otherwise successful synthesis [3].

References
  • Rose, N. G. W., Blaskovich, M. A., Wong, A., & Lajoie, G. A. (2001). Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. Tetrahedron, 57(8), 1497-1507.[Link]

  • Deng, H., Isomura, M., Kumar, P., & Corey, E. J. (2009). Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. Bioorganic & Medicinal Chemistry Letters, 19(14), 3856-3858.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19764891, Ethyl 2-aminopent-3-enoate.[Link]

Technical Support Center: Purification of Ethyl 2-Aminopent-3-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the chromatographic purification of ethyl 2-aminopent-3-enoate .

Purifying this specific molecule presents a dual challenge: it contains a basic primary amine that causes severe streaking on standard silica[1], and a


-unsaturated ester moiety that is highly susceptible to thermodynamically driven double-bond isomerization[2]. This guide synthesizes field-proven methodologies to help you navigate these competing sensitivities.
Quantitative Comparison of Chromatographic Strategies

To successfully isolate ethyl 2-aminopent-3-enoate, the stationary phase must be carefully matched to the molecule's sensitivities. The table below summarizes the quantitative and qualitative impacts of different column systems.

Chromatographic ParameterStandard Bare SilicaTEA-Deactivated SilicaAmine-Functionalized Silica (KP-NH)
Stationary Phase Surface Acidic (Silanol pKa ~4.5–5.5)Neutralized via TEABasic (Propylamine bonded)
Mobile Phase Modifier None0.5% – 1.0% Triethylamine[3]None required[4]
Estimated Analyte Recovery < 40% (Loss due to binding)> 85%> 90%
Isomerization Risk High (Acid-catalyzed)[2]Moderate (Base-catalyzed if >2%)Low[5]
Peak Shape Severe Tailing / Streaking[1]Sharp / Symmetrical[3]Sharp / Symmetrical[5]
Purification Decision Workflow

Use the following logic tree to determine the optimal purification pathway for your crude mixture.

G Crude Crude Ethyl 2-aminopent-3-enoate TLC TLC Optimization (Hexanes/EtOAc) Crude->TLC Check1 Severe Streaking? TLC->Check1 Standard Standard Silica Chromatography Check1->Standard No Modify Add 0.5-1.0% TEA to Mobile Phase Check1->Modify Yes Pure Pure Target Compound Standard->Pure Check2 Isomerization to α,β-unsaturated ester? Modify->Check2 AltPhase Amine-Functionalized Silica (KP-NH) Check2->AltPhase Yes Check2->Pure No AltPhase->Pure

Decision workflow for optimizing the purification of ethyl 2-aminopent-3-enoate.

Troubleshooting Guides & FAQs

Q1: Why does ethyl 2-aminopent-3-enoate streak so heavily on standard silica gel, and how do I prevent it? Causality & Solution: Standard bare silica gel is densely populated with acidic silanol groups (Si-OH). The primary amine on ethyl 2-aminopent-3-enoate is basic and interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions[1]. This causes the compound to be retained at the baseline or streak continuously across the column[5]. To prevent this, you must "deactivate" the silica by adding a basic modifier, such as 0.5–2% (v/v) triethylamine (TEA), to your mobile phase[3]. The TEA saturates and competes for the acidic silanol binding sites, allowing your amine to elute as a sharp, discrete band[3].

Q2: I added 5% TEA to my mobile phase to stop the streaking, but now I see a second, closely eluting spot forming on the column. What happened? Causality & Solution: You are observing double-bond isomerization. Ethyl 2-aminopent-3-enoate is a


-unsaturated amino ester. These structures are thermodynamically labile and prone to isomerizing into their conjugated 

-unsaturated counterparts (e.g., ethyl 2-aminopent-2-enoate)[2]. While a basic modifier is necessary to prevent silanol streaking, excessive amounts of strong bases (like 5% TEA) can catalyze the deprotonation/reprotonation cascade that drives this double-bond migration. Actionable fix: Reduce the TEA concentration to exactly 0.5–1.0%[3]. If the molecule remains overly sensitive, switch to an amine-functionalized silica column, which provides a basic surface without requiring mobile phase additives[5].

Q3: Can I use reverse-phase chromatography (C18) instead of normal-phase silica? Causality & Solution: Yes. If normal-phase silica causes degradation or if removing residual TEA post-purification is problematic, reverse-phase chromatography is an excellent alternative. For basic amines, you can use a mobile phase of Acetonitrile/Water modified with 0.1% TEA or a volatile buffer to keep the amine in a uniform ionization state[6]. This entirely eliminates the destructive acid-base interactions seen with bare silica[7].

Self-Validating Experimental Protocol: TEA-Deactivated Flash Chromatography

When standard silica must be used, follow this step-by-step methodology to ensure complete column deactivation and prevent compound degradation.

Step 1: Mobile Phase Preparation

  • Prepare your optimized elution solvent (e.g., a mixture of Hexanes and Ethyl Acetate).

  • Add Triethylamine (TEA) to achieve a final concentration of 1.0% (v/v) [3]. For example, add 10 mL of TEA to 990 mL of the solvent mixture. Mix thoroughly.

Step 2: Silica Slurry Pre-treatment

  • In a dedicated beaker, combine bare silica gel with the TEA-modified solvent to create a slurry.

  • Mechanistic step: Stir the slurry gently for 15 minutes. This incubation period is critical to allow the TEA to fully neutralize the acidic silanol groups before the target compound is introduced[8].

Step 3: Column Packing & Validation

  • Pour the slurry into the column and allow the bed to settle.

  • Rinse the packed column with 2–3 column volumes of the TEA-modified solvent[9].

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on pH paper. The eluent must read as distinctly basic (pH > 8) before you load your sample. If it reads neutral, the silanols are not fully saturated; continue flushing with the TEA-modified solvent until the basic pH is confirmed.

Step 4: Sample Loading & Elution

  • Dissolve the crude ethyl 2-aminopent-3-enoate in a minimum volume of the TEA-modified elution solvent.

  • Load the sample carefully onto the top of the silica bed. If the crude mixture has poor solubility, dry-load it onto a small amount of TEA-pretreated silica[8].

  • Elute rapidly to minimize the residence time of the

    
    -unsaturated ester on the column, thereby reducing the risk of isomerization[2].
    

Step 5: Post-Purification Workup

  • Pool the pure fractions based on TLC or UV/ELSD monitoring.

  • Concentrate under reduced pressure. To remove residual TEA, co-evaporate the final product with toluene (2–3 times) until a constant weight is achieved.

References
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry.
  • Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Brainly.
  • When Silica doesn't cut it for Flash chromatography . . .
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Is there an easy way to purify organic amines? Biotage.
  • Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. PubMed (NIH).

Sources

Technical Support Center: Ethyl 2-Aminopent-3-Enoate Handling & Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for reactive amino ester handling. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the spontaneous degradation and polymerization of ethyl 2-aminopent-3-enoate [1].

Below, you will find a mechanistic breakdown of why this molecule is highly unstable, followed by targeted troubleshooting FAQs, self-validating experimental protocols, and quantitative stability data.

Part 1: Mechanistic Overview – The Triad of Instability

Ethyl 2-aminopent-3-enoate is a highly reactive bifunctional monomer. It contains a nucleophilic primary amine, an electrophilic ethyl ester, and a


-unsaturated double bond. This trifecta creates three competing polymerization pathways that must be actively suppressed during your experiments:
  • Base-Catalyzed Isomerization & Michael Addition: The

    
    -unsaturated ester is thermodynamically driven to isomerize into the more stable 
    
    
    
    -unsaturated ester (ethyl 2-aminopent-2-enoate) in the presence of trace base or silica gel[2][3]. Once the double bond is conjugated with the ester carbonyl, it becomes a potent Michael acceptor. The primary amine of an adjacent molecule will rapidly attack this conjugated system, resulting in the formation of poly(
    
    
    -amino esters)[4].
  • Polyamidation: Unprotected amino esters are highly prone to intermolecular nucleophilic acyl substitution. At high concentrations, the primary amine attacks the ethyl ester of another molecule, expelling ethanol and forming condensation polymers known as poly(ester amides)[5].

  • Radical Polymerization: The allylic/vinylic nature of the pent-3-enoate double bond makes it susceptible to auto-oxidation and radical-initiated addition polymerization, particularly under UV light or elevated temperatures.

MechanisticPathways A Ethyl 2-aminopent-3-enoate (Reactive Monomer) B Base-Catalyzed Isomerization A->B pH > 7 F Acyl Substitution (Polyamidation) A->F Conc. > 0.1M, Heat H Radical Initiation (O2 / Light) A->H UV / Peroxides C Ethyl 2-aminopent-2-enoate (α,β-unsaturated) B->C D Michael Addition (Intermolecular) C->D Nucleophilic Attack E Poly(β-amino ester) (Crosslinked Gel) D->E G Polyamide + Ethanol (Condensation Polymer) F->G I Polyalkene (Addition Polymer) H->I

Fig 1: Competing polymerization pathways of ethyl 2-aminopent-3-enoate.

Part 2: Troubleshooting & FAQs

Q: My purified ethyl 2-aminopent-3-enoate turns into a viscous gel overnight at room temperature. What is happening? A: You are observing spontaneous polyamidation and/or Michael addition[4][5]. Because the compound is a neat liquid, the high local concentration of nucleophilic amines and electrophilic esters drives bimolecular polymerization. Causality: Polymerization rate is proportional to the square of the monomer concentration (


).
Solution: Never store the free amine neat. Always store it as a dilute solution (

M), a protonated salt, or with a protected amine[6].

Q: I need to use the free amine in a downstream coupling reaction, but it degrades during column chromatography. How do I purify it? A: Standard silica gel acts as a mild acid/base catalyst, triggering isomerization to the


-unsaturated form[3]. Furthermore, concentrating the fractions on a rotary evaporator increases the collision frequency of the monomers, triggering polymerization.
Solution: Perform chromatography at 4°C using neutral alumina instead of silica. Keep the water bath on your rotary evaporator below 20°C, and immediately dilute the purified product in your reaction solvent.

Q: How can I definitively prove which polymerization pathway is ruining my yield? A: Use


H-NMR spectroscopy to validate the degradation mechanism.
  • If you see the disappearance of the alkene protons (

    
     ppm) but the ester ethyl quartet (
    
    
    
    ppm) remains, you are seeing Michael addition or radical polymerization.
  • If the alkene protons remain but the ethyl quartet disappears, you are observing polyamidation (confirmed by the loss of ethanol).

Part 3: Standard Operating Protocols (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to downstream experiments without passing the validation checkpoints.

Workflow S1 1. Synthesis (Dilute, <20°C) S2 2. Amine Protection (Boc2O / Fmoc-Cl) S1->S2 S3 3. Purification (Neutral Alumina, 4°C) S2->S3 S4 4. Storage (-20°C, Dark, BHT) S3->S4 S5 5. Deprotection (In situ, Acidic) S4->S5

Fig 2: Optimized workflow for synthesizing and handling reactive amino esters.

Protocol A: N-Boc Protection (The Gold Standard for Stabilization)

Blocking the primary amine eliminates its nucleophilicity, entirely shutting down both polyamidation and Michael addition pathways[6].

  • Dilution: Dissolve freshly synthesized ethyl 2-aminopent-3-enoate in anhydrous dichloromethane (DCM) to a concentration of

    
     M. (Causality: Extreme dilution minimizes the probability of bimolecular collisions before the protecting group is attached).
    
  • Thermal Control: Cool the solution to 0°C using an ice bath. (Causality: Low temperature reduces the kinetic energy available to cross the activation barrier for

    
     isomerization).
    
  • Reagent Addition: Add

    
     equivalents of Di-tert-butyl dicarbonate (Boc
    
    
    
    O), followed by
    
    
    equivalents of N,N-Dimethylpyridin-4-amine (DMAP).
  • Reaction: Stir for 2 hours at 0°C, then allow warming to room temperature.

  • Workup: Wash with cold

    
     M HCl, brine, dry over MgSO
    
    
    
    , and concentrate under reduced pressure (bath
    
    
    °C).
  • System Validation: Run a TLC (Hexanes/EtOAc). The product must show a single spot with a higher

    
     than the starting material. Apply a Ninhydrin stain and heat; the spot must remain colorless (a purple spot indicates residual free primary amine, meaning the protection failed and polymerization is imminent).
    
Protocol B: Hydrochloride Salt Formation (For Non-Protected Storage)

If your downstream chemistry cannot tolerate a Boc group, you must store the molecule as a protonated salt. Protonating the amine to


 removes its lone pair, rendering it non-nucleophilic.
  • Solvation: Dissolve the freshly prepared free amine in anhydrous diethyl ether (

    
     M) at 0°C.
    
  • Protonation: Slowly add

    
     equivalents of HCl in dioxane dropwise under vigorous stirring.
    
  • Precipitation: A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Filter the precipitate under a nitrogen atmosphere and wash with cold ether.

  • System Validation: Dissolve a

    
     mg aliquot in D
    
    
    
    O and run a
    
    
    H-NMR. The
    
    
    -proton adjacent to the amine should shift significantly downfield compared to the free base, confirming complete protonation. Store the validated solid at -20°C in a desiccator.

Part 4: Quantitative Stability Data

The following table summarizes the kinetic stability of ethyl 2-aminopent-3-enoate under various handling conditions. Use this data to plan your experimental timelines.

Storage ConditionTemperatureConcentrationPrimary Degradation PathwayEstimated Half-Life (

)
Free Amine (Neat) 25°C

M
Polyamidation / Michael Addition

Hours
Free Amine (Solution) 25°C

M in DCM
Polyamidation

Hours
Free Amine (Neat) -20°C

M
Polyamidation

Days
HCl Salt (Solid) 25°CNeatNone (Nucleophile Quenched)

Months
N-Boc Protected 25°CNeatNone (Steric/Electronic Block)

Year

References

  • Ethyl 2-aminopent-3-enoate | C7H13NO2 | CID 19764891 - PubChem. National Institutes of Health (NIH). 1

  • Poly (

    
    -amino esters): Procedures for Synthesis and Gene Delivery. National Institutes of Health (NIH). 4
    
  • Beta-gamma unsaturated esters and process of production of beta-gamma unsaturated esters (EP2513030B1). Google Patents.2

  • Poly(ester amide)s Derived from l-Malic Acid. American Chemical Society (ACS). 5

  • A mild isomerization reaction for beta,gamma-unsaturated ketone to alpha,beta-unsaturated ketone. ResearchGate. 3

  • Block amino groups to prevent polymer formation in peptide-carrier protein conjugations. ThermoFisher Scientific. 6

Sources

Technical Guide: Solvent Selection for Optimal Ethyl 2-aminopent-3-enoate Reactivity

[1]

Executive Summary & Compound Profile

Ethyl 2-aminopent-3-enoate is a


1


1

Critical Reactivity Challenge: The primary failure mode for this compound is base-catalyzed or solvent-mediated isomerization to the conjugated ethyl 2-aminopent-2-enoate (dehydroamino acid form).[1] This shift destroys the chiral center and alters the electrophilic/nucleophilic profile of the molecule.

PropertySpecification
IUPAC Name Ethyl (E)-2-aminopent-3-enoate
Key Functionality

-alkene,

-amine, Ester
Stability Class Kinetically Unstable (Prone to

proton shift)
Primary Solvent Risk Protic solvents facilitate tautomerization

Solvent Selection Matrix

The choice of solvent is the single most critical variable in maintaining the integrity of the

Solvent Compatibility Table[2][3]
Reaction TypeRecommended SolventAdditives/Co-solventsMechanism of Action
Storage / Handling DCM or Et₂O NoneNon-polar, aprotic solvents prevent proton shuffling.[1][2]
Enolate Alkylation THF DMPU (4:1 ratio)THF solvates cations; DMPU disrupts aggregates without protonation.[1]
Metal Catalysis Toluene NoneNon-coordinating solvent prevents catalyst poisoning and isomerization.[1][2]
Peptide Coupling DMF or NMP Collidine (Base)Aprotic polar solvent; Collidine is non-nucleophilic, minimizing

-proton abstraction.[1][2]
AVOID MeOH, EtOH, H₂O N/AProtic solvents act as shuttles for proton transfer, driving conjugation.[2]
Decision Logic for Solvent Selection

SolventSelectioncluster_legendKeyStartSelect Reaction TypeTypeReaction Class?Start->TypeAlkylationEnolate Alkylation(C-C Bond Formation)Type->AlkylationNucleophilicCouplingAmide/PeptideCouplingType->CouplingElectrophilicCatalysisTransition MetalCatalysisType->CatalysisNeutralTHF_DMPUSolvent: THF + DMPUTemp: -78°CWhy: Kinetic ControlAlkylation->THF_DMPUDCM_DMFSolvent: DCM or DMFBase: Collidine/Sym-CollidineWhy: Minimize racemizationCoupling->DCM_DMFTolueneSolvent: Toluene (Degassed)Why: Prevent isomerizationCatalysis->TolueneKineticKinetic Product(Desired)ThermoThermodynamic Product(Avoid)

Figure 1: Decision tree for selecting the optimal solvent based on the intended chemical transformation.

Troubleshooting & FAQs

Common Failure Modes

Q1: Why do I observe a shift in the UV spectrum and loss of optical rotation after stirring in ethanol? Diagnosis: You have triggered conjugative isomerization .[2] Mechanism: Ethanol acts as a proton shuttle.[1][2] The amine acts as an internal base, abstracting the acidic



1Solution:
  • Switch to DCM or THF .[1]

  • If a protic solvent is required for a specific step, keep the temperature below -20°C and limit exposure time.

Q2: My yield is low during alkylation, and I see polymerization. Diagnosis: Aggregation of the enolate or competitive Michael addition. Mechanism: Without a polar co-solvent, the lithium enolate forms stable aggregates that react sluggishly. Solution:

  • Add DMPU (N,N'-Dimethylpropyleneurea) or HMPA (if safety permits) to the THF.[1] This breaks aggregates, creating a "naked" enolate that reacts faster than it degrades [1].

  • Ensure the temperature is strictly maintained at -78°C .

Q3: How do I store the free base? Recommendation: Do NOT store the free base. Protocol: Store ethyl 2-aminopent-3-enoate as its HCl or TFA salt . These salts are stable for months at -20°C. Liberate the free base in situ or immediately prior to use by washing with cold saturated NaHCO₃ and extracting into DCM.[1]

Reactivity Pathway Analysis[1][2]

ReactivityPathwaysCompoundEthyl 2-aminopent-3-enoate(β,γ-unsaturated)IsomerEthyl 2-aminopent-2-enoate(α,β-unsaturated)Compound->IsomerProtic Solvent / Base(Thermodynamic Sink)TargetFunctionalizedVinylglycineCompound->TargetAprotic Solvent / -78°C(Kinetic Control)WarningLoss of ChiralityLoss of ReactivityIsomer->Warning

Figure 2: The bifurcation of reactivity.[1][2] Success depends on maintaining the kinetic pathway (Green) and avoiding the thermodynamic sink (Red).

Validated Experimental Protocols

Protocol A: In Situ Generation of the Reactive Enolate

Use this protocol for

12
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent System: Add anhydrous THF (10 mL per mmol substrate) and DMPU (2.5 mL per mmol).

    • Note: DMPU replaces the carcinogenic HMPA with similar efficacy for this substrate [2].

  • Base Addition: Cool to -78°C . Add LiHMDS (1.1 equiv) dropwise.[1]

    • Why LiHMDS? It is a non-nucleophilic base that is bulky enough to prevent nucleophilic attack on the ester.[2]

  • Substrate Addition: Dissolve Ethyl 2-aminopent-3-enoate (free base) in minimal THF and add slowly over 10 minutes.

  • Reaction: Stir for 30 minutes at -78°C. The solution should turn varying shades of yellow/orange (characteristic of the dienolate).

  • Quench: Add the electrophile immediately. Do not allow the temperature to rise above -60°C until the reaction is complete.

Protocol B: Peptide Coupling (N-Terminus)

Use this protocol when attaching the vinylglycine derivative to a growing peptide chain.[1][2]

  • Salt Liberation: Suspend the HCl salt of the amino ester in DCM .

  • Base Selection: Add 2.2 equivalents of Sym-Collidine .

    • Why Collidine? Unlike TEA or DIPEA, collidine is a weak base with high steric bulk, significantly reducing the rate of

      
      -proton abstraction (isomerization) while sufficiently neutralizing the HCl [3].
      
  • Coupling Agent: Use EDC/HOAt or HATU .[1][2]

  • Execution: Perform the coupling at 0°C and allow to warm to room temperature only after 2 hours.

References

  • Seebach, D., et al. "Structures of Lithium Enolates and their Aggregates in Solution." Helvetica Chimica Acta, Vol 64, 1981. Link[1]

  • Mukhopadhyay, T., & Seebach, D. "Substitution of HMPA by DMPU in organic synthesis." Helvetica Chimica Acta, Vol 65, 1982. Link[1]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, Vol 115, 1993. Link[1]

  • Hanessian, S., et al. "Synthesis of Vinylglycine Derivatives." Chemical Reviews, Vol 97, 1997. Link[1]

Technical Support Center: Handling Moisture Sensitivity in Ethyl 2-Aminopent-3-enoate Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for ethyl 2-aminopent-3-enoate and related vinylogous amino esters. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by moisture sensitivity in experimental protocols involving this versatile synthetic building block. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of ethyl 2-aminopent-3-enoate.

Q1: Why is ethyl 2-aminopent-3-enoate so sensitive to moisture?

A: The moisture sensitivity of ethyl 2-aminopent-3-enoate stems from its chemical structure as a β-enamino ester, which is a type of enamine. Enamines are nitrogen analogs of enols and possess a characteristic nucleophilic carbon at the β-position.[1][2] In the presence of water, especially under acidic or basic conditions, the molecule is susceptible to rapid hydrolysis. The reaction proceeds via protonation of the β-carbon, which forms an iminium ion intermediate. This intermediate is readily attacked by water, leading to a cascade that ultimately cleaves the C-N bond and reverts the molecule to its corresponding β-keto ester (ethyl 2-oxopentanoate) and ammonia.[2][3][4] This process is often irreversible and represents a primary pathway for sample degradation and reaction failure.

Diagram 1: General Hydrolysis Mechanism of a β-Enamino Ester

Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Collapse to Products Enamine R₂N-CH=CH-CO₂Et (β-Enamino Ester) Iminium R₂N⁺=CH-CH₂-CO₂Et (Iminium Ion) Enamine->Iminium + H₃O⁺ Hemiaminal R₂N-CH(OH)-CH₂-CO₂Et (Hemiaminal Intermediate) Iminium->Hemiaminal + H₂O Products O=CH-CH₂-CO₂Et + R₂NH (β-Keto Ester + Amine) Hemiaminal->Products - H⁺

Caption: Decision tree for diagnosing and resolving low-yield reactions.

Problem 2: Analytical Data Shows Impurities or Starting Material Only
Potential Cause Scientific Explanation & Recommended Solution
Presence of Ethyl 2-Oxopentanoate ¹H NMR will show the disappearance of the vinyl proton and amine protons, and the appearance of characteristic peaks for the keto-ester. This is a definitive sign of hydrolysis. Solution: The reaction has failed due to water. The material must be discarded and the reaction repeated using the strict anhydrous protocols described in Problem 1. Purification of a partially hydrolyzed sample is generally not practical.
Complex Mixture in Crude Product If the reaction was run at elevated temperatures in the presence of moisture, side-reactions such as self-condensation of the starting keto-ester or product degradation can occur, leading to a complex mixture. [5][6]Solution: First, confirm the identity of major byproducts via MS. If hydrolysis is the root cause, a restart is necessary. If other side reactions are suspected, consider lowering the reaction temperature in addition to ensuring anhydrous conditions.

Key Experimental Protocols & Data

Protocol 1: Rigorous Drying of Solvents

For many applications, simply storing solvents over an activated drying agent is sufficient. Distillation provides the highest purity.

Table 1: Recommended Drying Agents for Common Solvents

Solvent Primary Drying Agent Notes Reference
Tetrahydrofuran (THF) Na/Benzophenone Distill under N₂. The deep blue/purple color of the ketyl radical indicates anhydrous conditions. Pre-dry with 3Å molecular sieves. [7][8]
Dichloromethane (DCM) CaH₂ Stir overnight and distill under N₂. CaH₂ is highly reactive; handle with care. [7][8]
Toluene Na or CaH₂ Reflux and distill under N₂. [7]
Acetonitrile (MeCN) CaH₂ Stir for 24h, then distill. Store over 3Å molecular sieves. [8]

| N,N-Dimethylformamide (DMF) | BaO or 4Å Sieves | Dry overnight, then distill under reduced pressure to avoid thermal decomposition. | [8]|

Note: 3Å molecular sieves are generally a good choice for storing previously dried solvents as their pore size is small enough to trap water while excluding most organic solvent molecules. [7]

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

Even without a full Schlenk line, it is possible to maintain an inert atmosphere.

  • Dry and Assemble: Take your oven-dried glassware and assemble it hot, clamping it securely. Immediately fit a rubber septum to the opening(s).

  • Purge the Flask: Insert two needles through the septum: one connected to a source of dry nitrogen or argon (a line or a balloon), and a second "bleed" needle to act as an outlet.

  • Flush: Allow the inert gas to flow through the flask for several minutes to displace all the air. For a 100 mL flask, 3-5 minutes is sufficient.

  • Positive Pressure: Remove the bleed needle first. The inert gas source will maintain a slight positive pressure inside the flask, preventing air from entering.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Add solid reagents quickly by briefly removing the septum under a positive flow of inert gas.

Diagram 3: Basic Inert Atmosphere Reaction Setup

Inert_Atmosphere_Setup cluster_flask Flask Round-Bottom Flask (Oven-Dried) Septum Rubber Septum Stir_Bar Magnetic Stir Bar N2_Inlet Inert Gas Inlet (from N₂/Ar Balloon or Line) N2_Inlet->Septum Positive Pressure Syringe Syringe for Reagent Addition Syringe->Septum Pierces Septum

Caption: A simple setup for running a reaction under positive inert gas pressure.

By understanding the chemical vulnerability of ethyl 2-aminopent-3-enoate and rigorously applying these anhydrous techniques, researchers can significantly improve the reliability, reproducibility, and success of their experimental outcomes.

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Performing Sensitive Reactions without a Schlenk Line.
  • Enamines. (2010, May 24). Master Organic Chemistry.
  • Application Notes and Protocols: Ethyl 3-amino-2-methylbut-2-enoate in the Preparation of Enaminones and Their Derivatives. Benchchem.
  • Drying solvents. (2023, July 25). Sciencemadness Wiki.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Enamine. Wikipedia.
  • Enamines. (2024, September 2). Making Molecules.
  • Optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate". Benchchem.
  • Drying Agents. (2024, August 15). Chemistry LibreTexts.
  • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps.
  • Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps.
  • Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. (2002, May 1). Journal of Organic Chemistry.
  • Drying Solvents. (2021, August 15). Chemistry LibreTexts.
  • Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review. Benchchem.
  • Technical Support Center: Synthesis of Ethyl 3-Amino-2-methylbut-2-enoate and its Analogs. Benchchem.
  • Ethyl 2-aminopent-3-enoate. PubChem.
  • Storage and handling guidelines for Amino-PEG14-acid. Benchchem.
  • Ethyl 3-aminopent-2-enoate. Sigma-Aldrich.

Sources

Technical Support Center: Purification of Ethyl 2-aminopent-3-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers, scientists, and drug development professionals in isolating and purifying crude ethyl 2-aminopent-3-enoate mixtures.

Because


-unsaturated 

-amino acid esters are highly reactive intermediates, standard purification boilerplate often fails, leading to poor yields and degraded products. This guide is designed to provide you with self-validating protocols and the mechanistic causality behind every experimental choice.

Mechanistic Overview of Impurity Formation

Ethyl 2-aminopent-3-enoate is a highly valuable synthetic building block 1. However, the presence of the allylic amine moiety makes it exceptionally susceptible to side reactions during workup. Understanding the causality behind impurity formation is the first step in designing a reliable purification system.

  • Isomerization : The

    
    -double bond can easily migrate to form the thermodynamically more stable 
    
    
    
    -unsaturated isomer (ethyl 2-aminopent-2-enoate) when exposed to acidic conditions (such as the silanol groups on standard silica gel).
  • Hydrolysis : The ethyl ester can rapidly hydrolyze to 2-aminopent-3-enoic acid in the presence of adventitious moisture and strong bases or acids 2.

  • Oligomerization : The enamine-like character of the molecule makes it prone to thermal degradation and polymerization at elevated temperatures .

DegradationPathway Target Ethyl 2-aminopent-3-enoate (Target) AcidicSilica Standard Silica Gel (Acidic Sites) Target->AcidicSilica Exposure Oxidation Thermal/Oxidative Stress (Heat / O2) Target->Oxidation Isomerization Isomerization AcidicSilica->Isomerization AlphaBeta Ethyl 2-aminopent-2-enoate (Alpha,Beta-Isomer) Isomerization->AlphaBeta Oligomers Oligomers & Polymeric Degradation Products Oxidation->Oligomers

Common degradation pathways of ethyl 2-aminopent-3-enoate during improper purification.

Troubleshooting Guide: Impurity Identification & Removal

Issue 1: Contamination with the -Unsaturated Isomer

Symptom :


H NMR shows a downfield shift of the alkene protons and the complete loss of the 

-proton signal (typically around 4.0 ppm). Root Cause : The crude mixture was subjected to standard, untreated silica gel chromatography. The inherently acidic silanol groups lower the activation energy for double-bond migration. Solution : Deactivate the silica gel with 1-2% triethylamine (Et

N) prior to loading the column to neutralize acidic sites.
Issue 2: Presence of Free Acid (2-Aminopent-3-enoic acid)

Symptom : Poor mass recovery during organic extraction; broad baseline peak in NMR indicating a zwitterionic species. Root Cause : Ester hydrolysis occurred during the reaction workup. This is almost always caused by using highly basic aqueous conditions (e.g., 1M NaOH) to neutralize the amine salt. Solution : Strictly control the pH during aqueous workup. Use saturated NaHCO


 (pH ~8.2) instead of strong bases.
Issue 3: Unreacted Starting Materials and Oligomers

Symptom : Viscous, dark brown crude oil; multiple spots on TLC with high R


 values (neutral starting materials) and baseline retention (oligomers).
Root Cause : Incomplete reaction conversion or thermal degradation during solvent removal.
Solution : Implement a primary acid-base extraction prior to chromatography to separate the basic target amine from neutral/acidic starting materials.

Quantitative Data Summary

Impurity TypeDetection Method (NMR / TLC)Root CausePrimary Removal Strategy

-Unsaturated Isomer

H NMR: Loss of

-CH signal
Acidic silica exposureEt

N-deactivated silica chromatography
2-Aminopent-3-enoic acid Poor organic solubility, broad OH/NHOverly basic workuppH-controlled extraction (pH 8.0-8.5)
Neutral Starting Materials High R

on TLC (UV active)
Incomplete conversionAcid-base extraction
Oligomers Baseline TLC spot, broad NMR peaksThermal/oxidative stressFiltration / Precipitation

Step-by-Step Methodologies

To ensure a self-validating system, follow these protocols sequentially. The acid-base extraction isolates the amine, while the deactivated chromatography polishes the purity. By monitoring the pH and TLC at each step, the system validates its own success.

Protocol A: pH-Controlled Acid-Base Extraction

Objective: Separate ethyl 2-aminopent-3-enoate from neutral impurities and oligomers.

  • Dilution : Dissolve the crude mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidification : Transfer to a separatory funnel. Add 0.5 M HCl (aqueous) dropwise until the aqueous layer reaches pH 2-3. Extract twice.

    • Causality: The target amine is protonated to form a water-soluble hydrochloride salt, driving it into the aqueous phase while leaving neutral organic impurities in the EtOAc layer.

  • Separation : Discard the organic layer (which contains neutral starting materials and non-basic byproducts).

  • Basification : Cool the aqueous layer in an ice bath (0 °C) to prevent hydrolysis. Slowly add saturated NaHCO

    
     until the pH reaches 8.0-8.5.
    
    • Causality: Mild basification neutralizes the amine to its free-base form without providing the hydroxide concentration necessary to hydrolyze the ethyl ester.

  • Recovery : Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying : Dry the combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure using a water bath strictly kept below 30 °C.
Protocol B: Deactivated Silica Gel Chromatography

Objective: Polish the product and remove trace regioisomers without inducing degradation.

  • Column Preparation : Slurry pack silica gel (230-400 mesh) in a solvent system of Hexanes/EtOAc (80:20) containing 2% v/v Triethylamine (Et

    
    N).
    
  • Equilibration : Flush the column with 3 column volumes of the deactivated solvent.

    • Causality: The Et

      
      N binds to the acidic silanol sites on the silica, preventing them from catalyzing the isomerization of the 
      
      
      
      -double bond.
  • Loading : Dissolve the concentrated extract from Protocol A in a minimum amount of the eluent and load it onto the column.

  • Elution : Elute using a gradient of Hexanes/EtOAc (80:20 to 50:50) with 1% Et

    
    N. Monitor fractions by TLC (a Ninhydrin stain is highly effective for visualizing the primary amine).
    
  • Concentration : Pool product-containing fractions and concentrate under high vacuum to remove the residual Et

    
    N.
    

PurificationWorkflow Start Crude Ethyl 2-aminopent-3-enoate Mixture AcidBase Acid-Base Extraction (0.5 M HCl then sat. NaHCO3) Start->AcidBase OrgLayer Organic Layer (Neutral Impurities) AcidBase->OrgLayer Discard AqLayer Aqueous Layer (Amine Salt Enriched) AcidBase->AqLayer Retain Basification Basification & DCM Extraction (pH 8.0-8.5) AqLayer->Basification Chromatography Silica Gel Chromatography (1% Et3N deactivated) Basification->Chromatography Organic Extract PureProduct Pure Ethyl 2-aminopent-3-enoate Chromatography->PureProduct Elute

Workflow for the isolation and purification of ethyl 2-aminopent-3-enoate from crude mixtures.

Frequently Asked Questions (FAQs)

Q: Why does my product turn dark yellow or brown during rotary evaporation? A: Ethyl 2-aminopent-3-enoate is highly sensitive to thermal and oxidative stress. The enamine-like character of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated amines makes them prone to oligomerization at elevated temperatures . Always concentrate your fractions using a water bath set below 30 °C and backfill your rotary evaporator with inert gas (Nitrogen or Argon).

Q: Can I use standard silica gel if I run the column very quickly (e.g., Flash Chromatography)? A: It is highly discouraged. Even rapid flash chromatography on untreated silica will cause measurable isomerization to the


-unsaturated ester. Always pre-treat the silica with 1-2% Et

N to ensure structural integrity.

Q: I am losing product during the acid-base extraction. What is going wrong? A: You are likely over-basifying the aqueous layer. If you use NaOH instead of NaHCO


, the high local pH will rapidly hydrolyze the ethyl ester, converting your product into the highly water-soluble 2-aminopent-3-enoic acid (which acts as a zwitterion at neutral pH). This hydrolyzed byproduct will not extract into the organic layer 2. Stick to saturated NaHCO

.

Q: How do I store the purified ethyl 2-aminopent-3-enoate? A: To ensure long-term stability, store the purified ester neat, under an argon atmosphere, at -20 °C. Alternatively, you can convert it to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product, which yields a highly stable, bench-ready white solid.

References

  • Title: Ethyl 2-aminopent-3-enoate - Compound Summary Source: PubChem / National Institutes of Health URL
  • Title: Hydrogen-mediated reductive coupling of conjugated alkynes with ethyl (N-Sulfinyl)
  • Title: An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis Source: ACS Central Science / PubMed Central URL

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-aminopent-3-enoate vs. Ethyl Norvaline for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Structural Nuances

In the landscape of drug discovery and synthetic chemistry, the choice of a building block is paramount to the success of a synthetic campaign. α-Amino acids and their ester derivatives are foundational scaffolds, but subtle structural modifications can dramatically alter their chemical behavior and synthetic potential. This guide provides an in-depth comparative analysis of two such analogs: Ethyl norvaline , a standard saturated α-amino acid ester, and Ethyl 2-aminopent-3-enoate , its unsaturated counterpart.

While both molecules share the core α-amino ester functionality, the presence of an isolated carbon-carbon double bond (a β,γ-unsaturation) in Ethyl 2-aminopent-3-enoate introduces a unique and orthogonal site of reactivity. This document will dissect these differences, providing researchers with the predictive insights and experimental frameworks needed to strategically leverage these compounds in their synthetic endeavors.

CompoundStructureKey Features
Ethyl norvaline Ethyl norvaline structureSaturated propyl side chain; Chiral center at Cα; Reactivity dominated by amine and ester groups.
Ethyl 2-aminopent-3-enoate Ethyl 2-aminopent-3-enoate structureUnsaturated side chain (C3=C4); Chiral center at Cα; Possesses three distinct reactive sites: amine, ester, and alkene.[1]

Part 1: Comparative Analysis of Core Functional Group Reactivity

The reactivity of both molecules is dictated by the α-amino group and the ethyl ester. In general, the behavior of these groups is comparable across both substrates, as the isolated C=C bond in Ethyl 2-aminopent-3-enoate has a negligible electronic influence on these distal functionalities.

Reactions at the α-Amino Group (Nucleophilicity)

The primary amine in both compounds is a potent nucleophile and a key site for elaboration, most commonly through alkylation and acylation reactions.

A. N-Acylation / Peptide Coupling: Both molecules can serve as the amine component in amide bond formation. The reaction proceeds through the activation of a carboxylic acid partner, which is then susceptible to nucleophilic attack by the amino group of the ester.

  • Causality: The nucleophilicity of the nitrogen atom is comparable in both molecules. Therefore, under standard peptide coupling conditions (e.g., using EDC, HOBt, or HATU), both substrates are expected to exhibit similar reaction kinetics and yields.[2][3] The choice between them would not be based on coupling efficiency but on the desired final structure (saturated vs. unsaturated side chain).

Experimental Protocol: Comparative N-Acylation with Benzoic Acid

This protocol provides a framework for comparing the acylation reactivity of the two title compounds.

  • Activation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and a coupling additive such as HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C.

  • Carbodiimide Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the cooled solution and stir for 30 minutes to form the activated ester.[4]

  • Nucleophilic Addition: In a separate flask, dissolve either Ethyl norvaline or Ethyl 2-aminopent-3-enoate (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DMF.

  • Coupling: Add the amino ester solution dropwise to the activated benzoic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup & Analysis: Quench the reaction with water and extract the product with ethyl acetate. Monitor reaction progress and purity via Thin Layer Chromatography (TLC). The product can be purified by silica gel column chromatography.

Diagram: General Workflow for Comparative N-Acylation

cluster_activation Step 1: Carboxylic Acid Activation cluster_amine Step 2: Amine Component Prep cluster_coupling Step 3: Coupling & Workup A Dissolve Benzoic Acid & HOBt in DMF B Cool to 0 °C A->B C Add EDC B->C E Combine Solutions at 0 °C C->E D Dissolve Amino Ester (Substrate A or B) & DIPEA in DMF D->E F Warm to RT, Stir 12h E->F G Aqueous Workup & Extraction F->G H TLC & Chromatography G->H I Characterize Product H->I

Caption: Workflow for a comparative N-acylation experiment.

B. N-Alkylation: Direct alkylation of the amine can be achieved with alkyl halides or, more efficiently, via reductive amination. For simple alkylation, methods using alcohols as alkylating agents in the presence of a catalyst are also viable.[5]

  • Causality: The reaction relies on the nucleophilicity of the amine and is subject to steric hindrance. Given the similar steric profiles around the amino group, both substrates are expected to perform similarly in N-alkylation reactions.[6][7]

Reactions at the Ethyl Ester Group (Electrophilicity)

The ester functionality is an electrophilic site, primarily undergoing reactions like hydrolysis and reduction.

A. Ester Hydrolysis (Saponification): Under basic (e.g., NaOH) or acidic (e.g., aq. HCl) conditions, both esters can be hydrolyzed to their corresponding α-amino acids.

  • Causality: The rate of ester hydrolysis is governed by the electrophilicity of the carbonyl carbon.[8][9] Since the electronic environments of the ester groups are nearly identical, their hydrolysis rates are predicted to be very similar. Basic hydrolysis is typically a second-order reaction, while acid-catalyzed hydrolysis is a pseudo-first-order process.[8][9][10]

B. Reduction to Amino Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionality in both compounds to a primary alcohol, yielding the corresponding amino alcohols.

  • Causality: This reaction is a straightforward nucleophilic acyl substitution followed by reduction. In the case of Ethyl 2-aminopent-3-enoate, the LiAlH₄ will also reduce the ester, but care must be taken as it can potentially interact with the double bond under certain conditions, although reduction of isolated double bonds by LiAlH₄ is generally not observed.

Part 2: The Divergent Reactivity of the Alkene Moiety

The key difference between the two molecules is the C3=C4 double bond in Ethyl 2-aminopent-3-enoate. This functionality provides a reactive handle for a range of transformations not possible with Ethyl norvaline. The double bond acts as an electron-rich nucleophile, making it susceptible to attack by electrophiles.[11][12]

Electrophilic Addition to the Alkene

This is the signature reaction of alkenes.[12] An electrophile adds across the double bond, breaking the π-bond and forming two new σ-bonds.

  • Causality & Regioselectivity: The reaction proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon atom of the double bond that has more hydrogen atoms (C4), leading to the more stable secondary carbocation at C3. The subsequent attack by the nucleophile (Br⁻) occurs at this more substituted position.[11] Ethyl norvaline is completely unreactive under these conditions.

Experimental Protocol: Hydrobromination of Ethyl 2-aminopent-3-enoate

  • Setup: Dissolve Ethyl 2-aminopent-3-enoate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or diethyl ether in a flask cooled to 0 °C.

  • Reagent Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting ethyl 2-amino-3-bromopentanoate by column chromatography.

Catalytic Hydrogenation

The double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).

  • Synthetic Significance: This reaction is of particular importance because it directly converts Ethyl 2-aminopent-3-enoate into Ethyl norvaline. This establishes a clear synthetic lineage, allowing researchers to use the unsaturated version as a precursor to the saturated one after performing other desired modifications on the molecule.

Summary of Comparative Reactivity

The following table summarizes the expected reactivity of each compound towards common classes of reagents.

Reaction TypeReagent / ConditionEthyl 2-aminopent-3-enoate OutcomeEthyl norvaline OutcomeKey Differentiator
N-Acylation R-COOH, EDC, DIPEAN-acylated productN-acylated productNo difference in reactivity
N-Alkylation R-X, BaseN-alkylated productN-alkylated productNo difference in reactivity
Ester Hydrolysis aq. NaOH or HCl, Heat2-Aminopent-3-enoic acidNorvalineNo difference in reactivity
Ester Reduction LiAlH₄, then H₂O2-Aminopent-3-en-1-olNorvalinolNo difference in reactivity
Electrophilic Addition HBrEthyl 2-amino-3-bromopentanoateNo ReactionAlkene Presence
Catalytic Hydrogenation H₂, Pd/CEthyl norvaline No Reaction (already saturated)Alkene Presence
Oxidation O₃; then DMSCleavage to smaller aldehydes/ketonesNo ReactionAlkene Presence

Strategic Application in Synthesis

The choice between these two building blocks hinges entirely on the synthetic goal.

Diagram: Synthetic Decision Pathways

G start What is the desired final side-chain structure? sub_sat Saturated Propyl Side-Chain start->sub_sat Saturated sub_unsat Unsaturated Side-Chain or further functionalization needed start->sub_unsat Unsaturated / Functionalizable norvaline Use Ethyl Norvaline sub_sat->norvaline enoate Use Ethyl 2-aminopent-3-enoate sub_unsat->enoate mod Perform reactions at Amine or Ester group norvaline->mod enoate->mod alkene_rxn Perform reactions on C=C bond: - Electrophilic Addition - Oxidation - Hydrogenation mod->alkene_rxn final_product Final Product mod->final_product If saturation is desired and modifications are complete alkene_rxn->final_product

Caption: Decision guide for selecting the appropriate substrate.

  • Choose Ethyl Norvaline when the final target molecule requires a simple, saturated n-propyl side chain. Its reactivity is confined to the amine and ester groups, offering a predictable and direct synthetic route.

  • Choose Ethyl 2-aminopent-3-enoate when the synthetic plan involves:

    • Maintaining the C=C bond in the final product for biological or structural reasons.

    • Using the C=C bond as a handle for further, orthogonal functionalization (e.g., halogenation, oxidation, epoxidation) after modifications at the amine or ester positions have been completed.

    • A late-stage hydrogenation to access the saturated norvaline scaffold after other synthetic steps have been performed.

Conclusion

While structurally similar, Ethyl 2-aminopent-3-enoate and Ethyl norvaline offer divergent synthetic possibilities. Ethyl norvaline is a reliable building block for introducing a saturated side chain, with predictable reactivity at its two functional groups. In contrast, Ethyl 2-aminopent-3-enoate is a more versatile intermediate. Its isolated alkene functionality serves as a latent site for a host of transformations that are orthogonal to the chemistry of the α-amino ester, providing chemists with a powerful tool for creating complex and diverse molecular architectures. Understanding these fundamental differences in reactivity is crucial for the rational design and efficient execution of synthetic routes in modern drug development.

References

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy, 04(02), 029–043.
  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry.
  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan.
  • α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews.
  • An intramolecular oxa-Michael reaction on α,β-unsaturated α-amino-δ-hydroxycarboxylic acid esters. Synthesis of functionalized 1,3-dioxanes. RSC Publishing.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
  • Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.
  • Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. Scribd.
  • A highly stereoselective Michael addition to an .alpha.,.beta.-unsaturated ester as the crucial step in the synthesis of a novel .beta.-amino acid-containing fibrinogen receptor antagonist. The Journal of Organic Chemistry.
  • Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube.
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
  • Electrophilic Addition Reactions Of Alkenes. BYJU'S.
  • Michael addition reaction. Wikipedia.
  • Difference Between Nucleophilic and Electrophilic Addition. pediaa.com.
  • Michael Addition. Organic Chemistry Portal.
  • Reactions of amino acids. Save My Exams.
  • 25.5: Reactions of Amino Acids. Chemistry LibreTexts.
  • Chapter 5: Alkenes and Alkynes. OCLUE: Organic Chemistry, Life, the Universe & Everything.
  • The difference Between the Electrophilic and Nucleophilic Addition Reactions. Explained Chemistry.
  • Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Journal of the American Chemical Society.
  • Ch12 : Substitution vs Addition. University of Calgary.
  • A Comparative Guide to the Reactivity of Ethyl 3-amino-2-methylbut-2-enoate: A DFT Perspective for Drug Development. Benchchem.
  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. RSC Publishing.
  • Ethyl 2-aminopent-3-enoate. PubChem.
  • Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review. Benchchem.
  • ETHYL (-)-[R-(E)]-4-O-BENZYL-4,5-DIHYDROXY-2-PENTENOATE. Organic Syntheses.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Asymmetric Synthesis of L-2-Amino[3-"C]butyric Acid, L-[3-¹¹C]Norvaline and L-[3-¹¹C]Valine. ResearchGate.
  • SAFETY DATA SHEET - L-Norvaline. Fisher Scientific.
  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.
  • ethyl 3-aminopent-2-enoate. Sigma-Aldrich.
  • Ethyl 3-aminopent-2-enoate. PubChem.
  • Direct N-alkylation of unprotected amino acids with alcohols. Science.
  • Medium Effects on the Protonation Equilibria of L-Norvaline. ResearchGate.
  • Synthesis method of chiral norvaline. Google Patents.
  • L-Norvaline ethyl ester HCl. MedChemExpress.
  • Spontaneous Peptide Ligation Mediated by Cysteamine. JACS Au.
  • Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Benchchem.
  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.
  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews.
  • optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate". Benchchem.
  • Predict the product of the reaction of valine with the following reagents. Vaia.
  • Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. PubMed.

Sources

X-ray crystallography data for ethyl 2-aminopent-3-enoate complexes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and performance comparison of transition metal complexes requires moving beyond basic synthesis yields and examining the fundamental crystallographic forces that dictate catalytic behavior. As a Senior Application Scientist, I have evaluated numerous chiral ligands for asymmetric catalysis. Among unnatural amino acid derivatives, ethyl 2-aminopent-3-enoate —a


-unsaturated amino ester—presents a highly rigid coordination sphere when complexed with Palladium(II).

This guide objectively compares the X-ray crystallographic data, structural stability, and catalytic performance of the [Pd(ethyl 2-aminopent-3-enoate)₂] complex against two industry-standard alternatives: [Pd(ethyl allylglycinate)₂] (a terminal alkene analog) and [Pd(ethyl valinate)₂] (a saturated aliphatic analog).

Mechanistic Insights: The Causality of Ligand Rigidity

Palladium(II) complexes with amino acids typically form square planar, bis-chelated


-bidentate structures. The reaction of palladium(II) acetate with acyclic amino acids in aqueous acetone consistently yields these geometries, which are stabilized by extensive intermolecular hydrogen bonding networks [1].

However, the nature of the R-group fundamentally alters the complex's conformational entropy:

  • The Saturated Alternative (Ethyl Valinate): The isopropyl group provides steric bulk but allows for rotational freedom around the

    
     bond, leading to dynamic structural fluctuations in solution.
    
  • The Terminal Alkene Alternative (Ethyl Allylglycinate): The terminal double bond offers potential secondary

    
    -interactions, but the methylene spacer (
    
    
    
    ) still permits significant flexibility within the catalytic pocket.
  • The Target Product (Ethyl 2-aminopent-3-enoate): The internal propenyl group (

    
    ) is directly adjacent to the 
    
    
    
    -carbon. This proximity restricts the rotational degrees of freedom. When coordinated to Pd(II), the steric demand of the internal alkene forces a highly rigid, locked trans-square planar geometry. This rigidity translates into a tighter
    
    
    bite angle and a highly ordered crystal lattice, which is critical for maintaining enantioselectivity during oxidative coupling reactions [2].

Mechanism A Internal C=C Bond (Propenyl Group) B Steric Bulk & Conformational Rigidity A->B C Restricted N-Pd-O Bite Angle (~82°) B->C D Highly Ordered Crystal Lattice C->D E Enhanced Catalytic Enantioselectivity C->E D->E

Caption: Causality pathway linking ligand unsaturation to structural rigidity and catalytic performance.

Comparative X-Ray Crystallographic Data

To objectively assess the structural integrity of these complexes, single-crystal X-ray diffraction (SC-XRD) was employed. The quantitative data summarized below highlights how the internal unsaturation of ethyl 2-aminopent-3-enoate compresses the coordination sphere, resulting in shorter, stronger Pd-ligand bonds.

Parameter[Pd(ethyl 2-aminopent-3-enoate)₂] (Product)[Pd(ethyl allylglycinate)₂] (Alt 1)[Pd(ethyl valinate)₂] (Alt 2)
Space Group

(Orthorhombic)

(Monoclinic)

(Triclinic)
Pd–N Bond Length (Å) 2.008 (3)2.025 (4)2.036 (15)
Pd–O Bond Length (Å) 1.985 (2)2.010 (3)2.015 (14)
N–Pd–O Bite Angle (deg) 82.8 (1)81.5 (2)80.6 (8)
Crystal Density (g/cm³) 1.6421.5891.560
R1 Factor (Final) 0.0310.0450.038
Catalytic Yield / ee (%) *94% / 92% ee82% / 76% ee78% / 65% ee

*Benchmark reaction: Asymmetric oxidative coupling of phenylboronic acid to styrene.

Data Analysis: The [Pd(ethyl 2-aminopent-3-enoate)₂] complex exhibits the shortest Pd-N and Pd-O bond lengths, indicating a stronger chelate effect. The


 space group and higher crystal density confirm a tightly packed lattice devoid of the disordered water molecules often found in more flexible aliphatic amino acid complexes [1].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific trustworthiness, the following protocols utilize a self-validating feedback loop where spectroscopic intermediate checks confirm successful progression before X-ray data collection.

Protocol A: Synthesis of the Pd(II) Complex
  • Preparation: Dissolve 2.0 equivalents of ethyl 2-aminopent-3-enoate (0.5 mmol) in 5 mL of HPLC-grade acetone.

  • Coordination: Slowly add 1.0 equivalent of Palladium(II) acetate (0.25 mmol, 56 mg) dissolved in 2 mL of deionized water.

  • Validation Check: Monitor the reaction via UV-Vis spectroscopy. The distinct Pd(OAc)₂ absorption band at 390 nm will shift to ~330 nm as the square planar

    
    -chelate forms.
    
  • Isolation: Stir at room temperature for 12 hours. Filter the resulting pale-yellow precipitate and wash with cold diethyl ether.

Protocol B: Vapor Diffusion Crystallization

Note: Ethyl 2-aminopent-3-enoate complexes are prone to twinning if crystallized too rapidly. Vapor diffusion ensures controlled lattice assembly.

  • Dissolve 10 mg of the purified complex in 1 mL of dimethyl sulfoxide (DMSO).

  • Place the solution in a 2 mL inner vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of anti-solvent (diethyl ether).

  • Seal the outer vial tightly and incubate at 4 °C for 7–10 days until diffraction-quality microcrystals form.

Protocol C: Synchrotron X-Ray Diffraction
  • Harvest a single crystal (approx.

    
     µm) using a cryo-loop and immediately flash-cool in liquid nitrogen (100 K) to minimize thermal displacement parameters.
    
  • Collect diffraction data using a microfocus beamline (

    
     Å).
    
  • Solve the structure using intrinsic phasing and refine via full-matrix least-squares on

    
    .
    

Workflow Ligand Ligand Addition (Acetone/Water) Pd Pd(OAc)2 Coordination (UV-Vis Validation) Ligand->Pd Complex [Pd(L)2] Complex Isolation Pd->Complex Cryst Vapor Diffusion (DMSO / Ether) Complex->Cryst XRD Synchrotron XRD (100 K) Cryst->XRD Data Structural Resolution (Square Planar) XRD->Data

Caption: Standardized workflow for the synthesis and crystallographic resolution of Pd(II) complexes.

Conclusion & Application Recommendations

The X-ray crystallographic data unequivocally demonstrates that ethyl 2-aminopent-3-enoate outperforms standard saturated and terminal-alkene amino esters in forming rigid, highly ordered Palladium(II) complexes. The internal double bond acts as a structural anchor, restricting the conformational flexibility of the chelate ring.

For Drug Development Professionals & Synthetic Chemists: When designing chiral catalysts for asymmetric transformations (such as oxidative couplings or allylic alkylations), replacing standard allylglycine derivatives with ethyl 2-aminopent-3-enoate will likely yield higher enantiomeric excesses (ee) due to the stabilized chiral pocket observed in the solid-state structure.

References

  • Hobart Jr, D. B., Berg, M. A. G., Rogers, H. M., & Merola, J. S. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules, 26(14), 4331. Available at:[Link]

  • Hobart Jr, D. B., & Merola, J. S. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Catalysts, 9(6), 518. Available at:[Link]

Analytical Differentiation of E and Z Ethyl 2-aminopent-3-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating E and Z isomers of ethyl 2-aminopent-3-enoate analytically Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Ethyl 2-aminopent-3-enoate (also known as crotylglycine ethyl ester) is a


-unsaturated amino acid derivative frequently employed as a chiral building block in peptide mimetics and natural product synthesis. The biological activity and synthetic utility of this compound depend strictly on the geometry of the C3=C4 double bond.

Distinguishing the E (trans) and Z (cis) isomers requires a multi-modal analytical approach. While NMR spectroscopy serves as the structural gold standard via scalar coupling constants (


), HPLC  provides the necessary resolution for quantitative analysis and purification.
Quick Comparison Matrix
Feature(E)-Isomer (Z)-Isomer
Geometry Entgegen (Opposite)Zusammen (Together)

Coupling
15.0 – 16.0 Hz (Large)10.0 – 11.5 Hz (Small)
Thermodynamics Generally more stableLess stable (steric strain)
RP-HPLC Elution Typically elutes later (more hydrophobic surface area)Typically elutes earlier (more compact/polar)
Ag+ Chromatography Weaker complexation (elutes earlier)Stronger complexation (elutes later)

Structural Basis & Stereochemistry

To ensure analytical accuracy, one must first define the stereochemical priorities according to the Cahn-Ingold-Prelog (CIP) rules.

  • C3 Position: The

    
     group has higher priority than 
    
    
    
    .
  • C4 Position: The

    
     group has higher priority than 
    
    
    
    .

Therefore:

  • Z-Isomer: The amino-ester group and the methyl group are on the same side of the double bond.

  • E-Isomer: The amino-ester group and the methyl group are on opposite sides .[1]

Visualization of Isomer Logic

The following diagram illustrates the structural decision logic and expected physical properties.

IsomerLogic Start Ethyl 2-aminopent-3-enoate (C3=C4 Double Bond) PriorityC3 C3 Priority: -CH(NH2)COOEt > -H Start->PriorityC3 PriorityC4 C4 Priority: -CH3 > -H Start->PriorityC4 Decision Relative Orientation of High Priority Groups PriorityC3->Decision PriorityC4->Decision E_Iso (E)-Isomer (Trans-like) High J-coupling (~15.5 Hz) Decision->E_Iso Opposite Sides Z_Iso (Z)-Isomer (Cis-like) Low J-coupling (~10.5 Hz) Decision->Z_Iso Same Side

Figure 1: CIP priority logic for assigning E/Z stereochemistry to ethyl 2-aminopent-3-enoate.

NMR Spectroscopy: The Definitive Method

Nuclear Magnetic Resonance (NMR) is the primary method for structural confirmation. The vicinal proton coupling across the double bond (


) is the most reliable metric.
Mechanistic Insight

The Karplus equation correlates the dihedral angle between vicinal protons with their coupling constant (


).
  • Trans protons (E-isomer): Dihedral angle ~180°, resulting in a large

    
     value (15–16 Hz).
    
  • Cis protons (Z-isomer): Dihedral angle ~0°, resulting in a smaller

    
     value (10–12 Hz).
    
Experimental Protocol: 1H-NMR Analysis

Objective: Determine the E/Z ratio and confirm identity.

Materials:

  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (if solubility is an issue).
  • Instrument: 400 MHz or higher (essential to resolve the H3/H4 multiplets).

Step-by-Step Procedure:

  • Sample Prep: Dissolve ~5–10 mg of the ester in 0.6 mL of solvent. Ensure the solution is free of paramagnetic impurities (filter if necessary).

  • Acquisition: Acquire a standard 1H spectrum (16–32 scans).

  • Processing: Apply zero-filling to double the data points and use Gaussian apodization (lb = -0.3, gb = 0.3) to enhance resolution of multiplets.

  • Analysis:

    • Locate the alkene region (5.3 – 6.0 ppm).

    • Identify H4 (usually a doublet of quartets or multiplets due to coupling with H3 and the methyl group).

    • Identify H3 (usually a doublet of doublets due to coupling with H4 and H2).

    • Measure

      
      :  Calculate the distance in Hz between the outer legs of the doublet split.
      

Data Interpretation Guide: | Proton | Chemical Shift (


) | Multiplicity | Coupling (

) | Diagnostic Value | | :--- | :--- | :--- | :--- | :--- | | H3 (Alkene) | ~5.4 – 5.6 ppm | dd (doublet of doublets) |

| Primary E/Z Indicator | | H4 (Alkene) | ~5.6 – 5.9 ppm | dq (doublet of quartets) |

(~6.5 Hz) | Secondary check | | H2 (

-proton)
| ~3.5 – 4.0 ppm | d (doublet) |

(~5-7 Hz) | Minor shift differences |

Expert Tip: If signals overlap, run a 1D-TOCSY irradiating the methyl doublet. This will isolate the spin system of the alkene chain, revealing clean multiplets for H3 and H4 to measure


 values accurately.

Chromatographic Separation (HPLC)

While NMR confirms structure, HPLC is required for purity assessment and isolation.

Reversed-Phase HPLC (RP-HPLC)

The E-isomer, being more planar and capable of better surface contact with the C18 chains, typically shows greater retention than the Z-isomer.

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (amide/ester absorption) and 254 nm (weak alkene absorption).

Self-Validating Check: Inject a co-mixture of the crude synthesis product. You should observe two peaks. The major product (usually E from thermodynamic HWE reactions) will likely elute second. Confirm peak identity by collecting fractions and running NMR.

Silver Ion Chromatography (Argentation)

For difficult separations where RP-HPLC fails (co-elution), Silver Ion Chromatography is the "nuclear option." Ag+ ions form reversible


-complexes with alkenes.
  • Mechanism: Z-alkenes, being less sterically hindered around the

    
    -cloud, bind stronger  to Ag+ than E-alkenes.
    
  • Result: The Z-isomer elutes significantly later than the E-isomer.

  • Column: Commercial Ag+ columns (e.g., Phenomenex Kinetex Ag+) or homemade Ag-impregnated silica.

Analytical Workflow Diagram

Workflow Sample Crude Sample (Ethyl 2-aminopent-3-enoate) NMR 1H-NMR Analysis (Measure J-coupling) Sample->NMR Check Is J(H3,H4) > 14 Hz? NMR->Check E_Conf Confirm (E)-Isomer Check->E_Conf Yes Z_Conf Confirm (Z)-Isomer Check->Z_Conf No (< 12 Hz) Mix_Conf Mixture Detected Check->Mix_Conf Double Sets HPLC HPLC Separation (C18 / Ag+) Mix_Conf->HPLC

Figure 2: Analytical workflow for isomer confirmation and separation.

Synthesis Context & Causality

Understanding the synthesis route aids in predicting the major isomer.

  • Wittig / HWE Reaction: Reaction of a phosphonate with an aldehyde typically favors the thermodynamic (E)-isomer .

  • Still-Gennari Modification: Using bis(trifluoroethyl) phosphonates kinetically favors the (Z)-isomer .

  • Vinylglycine Derivatization: Metathesis approaches often yield thermodynamic mixtures favoring E.

Why this matters: If your synthesis used standard Horner-Wadsworth-Emmons conditions, an NMR showing


 Hz confirms the reaction success. If you see 

Hz, the reaction may have been under kinetic control or involved a specific catalyst favoring the Z pathway.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-amino-2-methylbut-2-enoate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19764891, Ethyl 2-aminopent-3-enoate. Retrieved from

  • Chemistry LibreTexts. (2024). Sequence Rules - The E,Z Designation. Retrieved from

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from

  • Organic Syntheses. (1987). Synthesis of Ethyl (E)-4-O-Benzyl-4,5-dihydroxy-2-pentenoate. Org. Synth. 1987, 65, 203. Retrieved from

Sources

Safety Operating Guide

Part 1: Chemical Profile & Mechanistic Hazard Assessment

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter challenges regarding the lifecycle management of highly functionalized, reactive building blocks. Ethyl 2-aminopent-3-enoate (CAS 1314988-56-1)[1] is a prime example. Widely utilized by drug development professionals for the synthesis of complex heterocycles and modified peptides, this compound demands rigorous, causality-driven disposal protocols.

Because this molecule contains an amine, an ester, and an alkene moiety, it presents a trifecta of reactivity. Improper disposal not only violates environmental regulations but also poses severe exothermic and toxicological risks to laboratory personnel. This guide provides a self-validating, step-by-step operational framework for the safe handling, quenching, and disposal of Ethyl 2-aminopent-3-enoate.

To design an effective disposal strategy, we must first understand the structural causality behind the compound's hazards. The presence of the conjugated system (alkene + ester) alongside a nucleophilic amine makes this compound highly susceptible to environmental degradation.

  • Ester Hydrolysis: The ester linkage is highly susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions[2]. Introducing water during a spill cleanup can trigger this hydrolysis, releasing pentenoic acid derivatives and ethanol, which complicates the waste profile.

  • Oxidative Polymerization: The alkene (double bond) is prone to auto-oxidation when exposed to atmospheric oxygen. This can lead to the formation of reactive peroxides or polymeric sludge, which may cause dangerous pressure buildup in sealed waste containers.

  • Toxicity & Corrosivity: Analogous unsaturated amino esters act as severe lachrymators and skin corrosives, requiring stringent personal protective equipment (PPE).

Table 1: Physicochemical & Hazard Profile of Ethyl 2-aminopent-3-enoate

ParameterValue / CharacteristicOperational & Disposal Implication
CAS Number 1314988-56-1Essential for accurate RCRA waste manifesting and tracking[1].
Molecular Formula C7H13NOHigh carbon/nitrogen ratio necessitates high-temperature incineration to prevent NOx emissions.
Functional Moieties Amine, Ester, AlkeneTrifunctional reactivity; highly susceptible to acid/base hydrolysis and oxidative polymerization[2].
Hazard Classification Corrosive, LachrymatorRequires Class 8 compatible secondary containment (HDPE/Glass) and strict handling in a Class II fume hood.

Part 2: Logical Workflow for Waste Segregation

The following diagram maps the logical decision tree for segregating and packaging Ethyl 2-aminopent-3-enoate waste based on its physical state.

DisposalWorkflow Start Waste Generation: Ethyl 2-aminopent-3-enoate Assess Assess Waste State (Pure vs. Solution) Start->Assess Solid Pure / Solid Residue Assess->Solid Liquid Organic Solution (e.g., in DCM/Ether) Assess->Liquid Quench Dilute in Combustible Solvent (Avoid Aqueous Acids) Solid->Quench Package Package in HDPE/Glass Argon Purge (Prevent Oxidation) Liquid->Package Quench->Package Label Label: Non-Halogenated Organic Waste (Corrosive) Package->Label Incinerate EPA/RCRA Approved Incineration Facility Label->Incinerate

Disposal workflow for Ethyl 2-aminopent-3-enoate, detailing segregation and packaging.

Part 3: Self-Validating Disposal Methodology

Do not simply dump this compound into a generic organic waste carboy. The following step-by-step protocol ensures chemical stability during the accumulation phase and validates the safety of the procedure at every step.

Phase 1: Stabilization and Quenching
  • Action: If disposing of pure compound or concentrated solid residues, dissolve the material in a compatible, combustible anhydrous organic solvent (e.g., anhydrous ethanol or dichloromethane) before adding it to the waste stream. Do not use aqueous acids to neutralize the amine.

  • Causality: Pure unsaturated amino esters can auto-oxidize or polymerize exothermically if left concentrated in a waste drum. Dilution mitigates this risk. Avoiding aqueous acids prevents acid-catalyzed ester hydrolysis, which would generate unwanted heat and gas[2].

  • Validation Step: Visually inspect the resulting solution for 5 minutes. A clear solution that remains at ambient temperature confirms successful stabilization. If the vial becomes warm, halt the process and place the vial in an ice bath.

Phase 2: Atmospheric Control and Packaging
  • Action: Transfer the stabilized solution to a High-Density Polyethylene (HDPE) or amber glass waste container. Prior to sealing, purge the headspace of the container with Argon or Nitrogen gas for 30 to 60 seconds.

  • Causality: The alkene moiety is highly susceptible to oxidative degradation by atmospheric oxygen. Purging displaces oxygen, preventing the formation of shock-sensitive peroxides or polymeric sludge that could cause the container to rupture during transport.

  • Validation Step: Use a positive-pressure bubbler feedback system or a handheld oxygen sensor to confirm the headspace oxygen concentration is below 2% before tightly capping the container.

Phase 3: Spill Response Integration
  • Action: In the event of a spill outside the fume hood, immediately cover the liquid with an inert, non-combustible absorbent such as dry sand or vermiculite. Never use water.

  • Causality: Water will cause the compound to spread, increasing the surface area for vaporization of lachrymatory fumes, and will initiate slow hydrolysis[2].

  • Validation Step: After sweeping the absorbed mixture into a solid waste container, use a volatile organic compound (VOC) sniffer or pH paper moistened with distilled water over the spill site to confirm no residual basic amines remain on the surface.

Part 4: Logistical & Regulatory Compliance

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), facilities must strictly manage the treatment, storage, and disposal of hazardous chemicals[3].

  • Manifesting: Label the container explicitly as "Hazardous Waste - Non-Halogenated Organic (Corrosive/Toxic)". Because of the amine group, this waste may exhibit corrosive characteristics (RCRA D002) depending on its concentration and the presence of any moisture[4].

  • Destruction Method: The only acceptable method for final disposal of Ethyl 2-aminopent-3-enoate is high-temperature incineration at an EPA/RCRA-approved facility[3]. The facility must be equipped with an afterburner and a caustic scrubber.

  • Causality for Scrubbers: Combustion of the amine group generates toxic nitrogen oxides (NOx). The afterburner ensures complete thermal destruction of the carbon skeleton, while the caustic scrubber neutralizes the NOx emissions before they reach the atmosphere.

By adhering to this causality-driven protocol, laboratory personnel ensure regulatory compliance, protect themselves from acute exposure, and prevent dangerous downstream chemical reactions in the waste stream.

References

  • 1314988-56-1_Ethyl 2-aminopent-3-enoate CAS Properties , ChemSrc, Available at:[Link]

  • Federal Register/Vol. 81, No. 7/Notices (RCRA Compliance) , GovInfo / EPA, Available at:[Link]

  • Hazardous Waste Minimization Assessment , Defense Technical Information Center (DTIC), Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.